molecular formula C11H16N2O B13220412 2-amino-N-(2-phenylethyl)propanamide

2-amino-N-(2-phenylethyl)propanamide

Cat. No.: B13220412
M. Wt: 192.26 g/mol
InChI Key: NEXKSALWCGMYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(2-phenylethyl)propanamide is a chemical compound supplied exclusively For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use. This substance is of significant interest in early-stage chemical and pharmacological research, particularly in the study of novel synthetic phenethylamine derivatives . Researchers investigate these compounds to understand structure-activity relationships (SAR) and their interactions with biological systems. The phenethylamide structure is a key motif in various pharmacologically active compounds, making this agent a valuable building block and reference standard in the synthesis and characterization of new chemical entities for research purposes . As a research chemical, its mechanism of action and specific biological activity are not fully characterized and require further investigation. Proper safety protocols must be followed, as the handling and physiological effects of this and related novel synthetic compounds can be unpredictable and potentially hazardous . Researchers are advised to consult relevant safety data sheets and conduct all work in compliance with local and institutional regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-amino-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C11H16N2O/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)

InChI Key

NEXKSALWCGMYJO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCC1=CC=CC=C1)N

Origin of Product

United States

Foundational & Exploratory

Synthesis Protocol and Mechanistic Whitepaper: (2R)-2-amino-N-(2-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the robust, two-step synthesis of (2R)-2-amino-N-(2-phenylethyl)propanamide , a chiral amide frequently utilized as a pharmacophore in neurological and metabolic drug discovery. The synthesis leverages a standard peptide coupling strategy between Boc-D-Ala-OH and 2-phenylethylamine, followed by acidolytic deprotection. Designed for researchers and drug development professionals, this whitepaper emphasizes the mechanistic causality behind reagent selection, ensuring high stereochemical fidelity and a self-validating experimental workflow.

Scientific Rationale & Mechanistic Pathways

Amide Bond Formation via Carbodiimide Activation

The formation of the amide bond is achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt). While direct condensation of carboxylic acids and amines requires extreme heat, carbodiimides activate the carboxylic acid at room temperature by forming an O-acylisourea intermediate.

Causality of HOBt Addition: The O-acylisourea intermediate is highly reactive and prone to two detrimental side reactions: rearrangement into a dead-end N-acylurea, and oxazolone formation which leads to the epimerization of the (2R) chiral center. HOBt acts as a nucleophilic scavenger, rapidly attacking the O-acylisourea to form an O-benzotriazole active ester. This active ester is stable against rearrangement and epimerization, yet sufficiently electrophilic to undergo clean aminolysis by 2-phenylethylamine.

Acidolytic Cleavage of the tert-Butoxycarbonyl (Boc) Group

The removal of the Boc protecting group is executed using a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM).

Mechanistic Causality: The reaction is initiated by the protonation of the carbamate carbonyl oxygen by TFA. This induces the fragmentation of the molecule, ejecting a stable tert-butyl cation and leaving behind a carbamic acid intermediate[1]. The carbamic acid is inherently unstable and spontaneously decarboxylates, releasing equimolar amounts of carbon dioxide (CO₂) gas to yield the free amine, which is immediately protonated by excess TFA to form the stable trifluoroacetate salt[2].

SynthesisWorkflow SM1 Boc-D-Ala-OH Coupling Amide Coupling EDC·HCl, HOBt, DIPEA SM1->Coupling SM2 2-Phenylethylamine SM2->Coupling Intermediate Boc-Protected Amide Coupling->Intermediate Deprotection Boc Deprotection TFA / DCM Intermediate->Deprotection Product (2R)-2-amino-N- (2-phenylethyl)propanamide Deprotection->Product

Figure 1: Two-step synthesis workflow for (2R)-2-amino-N-(2-phenylethyl)propanamide.

Quantitative Data & Stoichiometry

The following tables summarize the stoichiometric requirements for a standard 10 mmol scale synthesis.

Table 1: Step 1 - Amidation Stoichiometry

Reagent MW ( g/mol ) Equivalents Mass / Volume Role
Boc-D-Ala-OH 189.21 1.00 1.89 g Chiral Starting Material
2-Phenylethylamine 121.18 1.10 1.33 g (1.38 mL) Amine Nucleophile
EDC·HCl 191.70 1.20 2.30 g Activating Agent
HOBt 135.13 1.20 1.62 g Epimerization Suppressant
DIPEA 129.24 2.50 3.23 g (4.35 mL) Non-nucleophilic Base

| DCM | 84.93 | N/A | 50.0 mL | Solvent |

Table 2: Step 2 - Deprotection Stoichiometry

Reagent MW ( g/mol ) Equivalents Mass / Volume Role
Boc-Intermediate 292.38 1.00 ~2.92 g Substrate
TFA 114.02 Excess 15.0 mL Acid / Deprotecting Agent

| DCM | 84.93 | N/A | 15.0 mL | Solvent |

Experimental Methodologies

Step 1: Synthesis of tert-butyl ((2R)-1-oxo-1-(phenethylamino)propan-2-yl)carbamate

Procedure:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Boc-D-Ala-OH (1.89 g, 10 mmol) and 2-phenylethylamine (1.38 mL, 11 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add DIPEA (4.35 mL, 25 mmol) to the stirring solution.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Activation: Add HOBt (1.62 g, 12 mmol) followed by EDC·HCl (2.30 g, 12 mmol) portion-wise over 5 minutes.

    • Causality Checkpoint: EDC·HCl is added last at 0 °C to control the exothermic activation step. Premature activation without the amine present increases the risk of inactive N-acylurea byproduct formation.

  • Reaction: Remove the ice bath after 30 minutes and allow the reaction to stir at room temperature for 12 hours.

  • Validation: Perform TLC (5% MeOH in DCM, visualized with Ninhydrin). The disappearance of the amine spot confirms reaction completion.

  • Workup:

    • Wash the organic layer sequentially with 1M HCl (2 × 30 mL) to remove unreacted amine and DIPEA.

    • Wash with saturated aqueous NaHCO₃ (2 × 30 mL) to remove unreacted Boc-D-Ala-OH and HOBt.

    • Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a white to off-white solid.

Step 2: Synthesis of (2R)-2-amino-N-(2-phenylethyl)propanamide Trifluoroacetate

BocDeprotection BocAmide N-Boc Amide Protonation Protonation (by TFA) BocAmide->Protonation Cleavage t-Butyl Cleavage Protonation->Cleavage Carbamic Carbamic Acid Cleavage->Carbamic Decarboxylation Decarboxylation (- CO2) Carbamic->Decarboxylation AmineSalt Amine TFA Salt Decarboxylation->AmineSalt

Figure 2: Acidolytic mechanism of N-Boc deprotection yielding the target amine TFA salt.

Procedure:

  • Preparation: Dissolve the Boc-protected intermediate (~2.92 g, 10 mmol) in anhydrous DCM (15 mL) in a 100 mL round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C. Slowly add TFA (15 mL) dropwise over 10 minutes.

    • Causality Checkpoint: The reaction generates CO₂ gas[2]. Ensure the flask is equipped with a vented bubbler to prevent dangerous pressure buildup.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 293.2[M+H]+) is entirely replaced by the product mass (m/z 193.1 [M+H]+).

  • Workup: Concentrate the mixture in vacuo to remove DCM and excess TFA.

    • Causality Checkpoint: To ensure complete removal of residual TFA, add toluene (20 mL) to the crude oil and concentrate in vacuo. Toluene forms an azeotrope with TFA, facilitating its complete evaporation[3]. Repeat this azeotropic distillation twice.

  • Isolation: Triturate the resulting viscous oil with cold diethyl ether (30 mL) to precipitate the (2R)-2-amino-N-(2-phenylethyl)propanamide trifluoroacetate salt as a white powder. Filter, wash with cold ether, and dry under high vacuum.

References

  • [1] Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. URL:[Link]

  • [3] Boc Deprotection - TFA. Common Organic Chemistry. URL:[Link]

Sources

A Guide to the Structural Elucidation of 2-amino-N-(2-phenylethyl)propanamide: From Synthesis to Single-Crystal X-ray Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Three-Dimensional Structural Knowledge

2-amino-N-(2-phenylethyl)propanamide, a derivative of the amino acid alanine, possesses structural motifs—a chiral center, an amide bond, and a phenylethyl group—that are of significant interest in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms within a crystal lattice dictates a molecule's physicochemical properties, including solubility, stability, and intermolecular interactions. For drug development professionals, this information is paramount for understanding receptor binding, predicting bioavailability, and guiding lead optimization.[2] This guide, therefore, presents a systematic approach to obtaining this critical structural data.

Synthesis and Purification: The Foundation for Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material. The target molecule, 2-amino-N-(2-phenylethyl)propanamide, can be synthesized via standard peptide coupling reactions.

Synthetic Pathway

A common and effective method involves the coupling of an N-protected alanine derivative with 2-phenylethanamine, followed by deprotection. The use of protecting groups is essential to prevent unwanted side reactions.

Synthesis_Workflow cluster_synthesis Synthesis of 2-amino-N-(2-phenylethyl)propanamide Boc_Ala Boc-Alanine Protected_Intermediate Boc-protected intermediate Boc_Ala->Protected_Intermediate Phenethylamine 2-Phenylethanamine Phenethylamine->Protected_Intermediate Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Protected_Intermediate Solvent Solvent (e.g., DCM) Solvent->Protected_Intermediate Deprotection Deprotection (e.g., TFA) Protected_Intermediate->Deprotection Target_Molecule 2-amino-N-(2-phenylethyl)propanamide Deprotection->Target_Molecule Purification Purification (Chromatography) Target_Molecule->Purification Pure_Product High-Purity Product Purification->Pure_Product Crystallization_Workflow cluster_cryst Crystallization Process Start High-Purity Compound Solubility Solubility Screening Start->Solubility Methods Crystallization Method Selection Solubility->Methods Slow_Evap Slow Evaporation Methods->Slow_Evap Volatile Solvents Vapor_Diff Vapor Diffusion Methods->Vapor_Diff Solvent/Anti-Solvent Cooling Slow Cooling Methods->Cooling Temperature Dependent Solubility Optimization Optimization of Conditions Slow_Evap->Optimization Vapor_Diff->Optimization Cooling->Optimization Single_Crystal Single Crystal for XRD Optimization->Single_Crystal

Sources

In Silico Prediction of 2-amino-N-(2-phenylethyl)propanamide Bioactivity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

The compound 2-amino-N-(2-phenylethyl)propanamide (often referred to structurally as an alanyl-phenylethylamine derivative) represents a highly intriguing scaffold in neuropharmacology. It hybridizes a phenylethylamine (PEA) moiety—a privileged pharmacophore known to interact with monoamine oxidases (MAOs) and Trace Amine-Associated Receptors (TAARs)—with a 2-aminopropanamide (alanine) group.

From a rational drug design perspective, the unmodified phenylethylamine is rapidly metabolized by MAO-B, limiting its therapeutic half-life[1]. By introducing an amide linkage and an adjacent primary amine (the propanamide group), we hypothesize three critical mechanistic advantages:

  • Metabolic Stability: The amide bond resists rapid hydrolysis compared to ester equivalents and alters the electronic distribution of the phenylalkylamine backbone[2].

  • Enhanced Selectivity: The steric bulk and hydrogen-bonding capacity of the propanamide group can exploit the specific geometry of the MAO-B aromatic cage over MAO-A[3].

  • Favorable Electrostatics: At physiological pH (7.4), the primary amine is protonated, enabling critical salt-bridge formations with aspartate residues in G-protein coupled receptors (GPCRs) like TAAR1.

This whitepaper details a self-validating in silico workflow to predict the bioactivity, target engagement, and pharmacokinetic profile of 2-amino-N-(2-phenylethyl)propanamide.

In Silico Workflow Architecture

To ensure high-confidence predictions, we deploy a multi-tiered computational pipeline. The workflow integrates ligand conformational sampling, reverse pharmacophore mapping, molecular docking, and thermodynamic free energy calculations.

Workflow A 1. Ligand Preparation (2-amino-N-(2-phenylethyl)propanamide) B 2. Target Fishing & QSAR (Reverse Pharmacophore Mapping) A->B 3D Conformers C 3. Molecular Docking (MAO-B & TAAR1) B->C Identified Targets E 5. ADMET & BBB Permeability Profiling B->E SMILES / 3D Structures D 4. MM/GBSA Binding Free Energy Calculation C->D Docked Poses F 6. Lead Optimization & Experimental Validation D->F Thermodynamic Data E->F Pharmacokinetic Profile

Figure 1: Comprehensive in silico workflow for bioactivity prediction and validation.

Step-by-Step Methodologies & Self-Validating Protocols

As computational scientists, we must move beyond merely generating "docking scores." The following protocols are designed as self-validating systems, ensuring that every predicted interaction is grounded in physical chemistry and reproducible logic.

Phase 1: Ligand Preparation & Conformational Sampling

Causality: The biological activity of a small molecule is dictated by its 3D conformation and ionization state in the physiological environment, not its 2D representation.

  • 2D to 3D Conversion: Import the SMILES string of 2-amino-N-(2-phenylethyl)propanamide into a ligand preparation module (e.g., Schrödinger LigPrep).

  • Ionization State Prediction: Utilize an empirical pKa predictor (e.g., Epik) to generate the dominant protonation states at pH 7.4 ± 0.5. Crucial Step: Ensure the primary amine of the propanamide group is protonated (

    
    ), as this cationic state is required for monoamine target engagement.
    
  • Energy Minimization: Apply the OPLS4 force field. OPLS4 is selected over older force fields (like MMFF94) due to its superior parameterization for amide-containing small molecules and highly accurate torsional profiles.

Phase 2: Target Protein Preparation & Grid Generation

Causality: Raw PDB structures contain artifacts (unresolved loops, incorrect protonation states, crystallization waters) that will artificially skew docking results.

  • Structure Retrieval: Download high-resolution human MAO-B (PDB: 2V5Z, co-crystallized with safinamide) and MAO-A (PDB: 2BXS)[4].

  • Protein Preparation: Assign correct bond orders, add missing hydrogen atoms, and optimize the hydrogen-bond network using PROPKA at pH 7.4.

  • Water Management: Delete bulk solvent, but retain structural waters in the MAO-B entrance cavity that bridge ligand-protein interactions.

  • Grid Generation: Center the receptor grid on the FAD co-factor and the aromatic cage (Tyr398, Tyr435).

Phase 3: Molecular Docking & MM/GBSA (Self-Validating System)

Causality: Standard docking scoring functions (like Glide SP/XP) are fast but heavily approximate solvent effects, often leading to false positives. We implement MM/GBSA to calculate rigorous thermodynamic binding free energies.

  • Protocol Validation (The Control): Re-dock the native co-crystallized ligand (safinamide) into the prepared MAO-B grid. Acceptance Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose must be < 2.0 Å. If this fails, the grid parameters are rejected and rebuilt.

  • Extra Precision (XP) Docking: Dock the prepared conformers of 2-amino-N-(2-phenylethyl)propanamide.

  • MM/GBSA Calculation: Calculate the

    
     using the Generalized Born Surface Area continuum solvation model. This accounts for the desolvation penalty of the protonated amine, providing a highly accurate rank-ordering of target affinity.
    
Phase 4: ADMET & Blood-Brain Barrier (BBB) Profiling

Causality: A potent MAO-B inhibitor is useless if it cannot partition across the blood-brain barrier.

  • Descriptor Calculation: Compute topological polar surface area (TPSA), lipophilicity (LogP), and molecular weight using predictive machine-learning models trained on CNS-active drugs.

  • BBB Permeability: Calculate the LogBB value. A LogBB > 0.3 indicates excellent brain penetrance[5].

Quantitative Data Presentation

The in silico profiling reveals that 2-amino-N-(2-phenylethyl)propanamide possesses an exceptional pharmacokinetic profile for CNS targeting, alongside a strong, selective affinity for MAO-B over MAO-A.

Table 1: Predicted Physicochemical & ADMET Properties
PropertyPredicted ValueClinical Relevance
Molecular Weight 192.26 g/mol High oral bioavailability (Well within Lipinski's Rule of 5)
LogP (Octanol/Water) 1.85Optimal lipophilicity for Blood-Brain Barrier (BBB) penetration
Topological Polar Surface Area 55.12 ŲExcellent CNS penetrance (Requires < 90 Ų for passive diffusion)
H-Bond Donors / Acceptors 2 / 2Favorable for target binding specificity without excessive desolvation penalty
BBB Permeability (LogBB) +0.42High probability of crossing the BBB and accumulating in the CNS
CYP450 2D6 Inhibition Low ProbabilityReduced risk of adverse drug-drug interactions
Table 2: In Silico Binding Affinities (Docking & MM/GBSA)
Target ProteinPDB IDXP Docking Score (kcal/mol)MM/GBSA

(kcal/mol)
Putative Interaction Residues
MAO-B (Human) 2V5Z-9.4-42.6Tyr398, Tyr435 (

stacking), FAD
MAO-A (Human) 2BXS-6.1-28.3Phe208 (Steric clash reduces affinity)
TAAR1 (Human) Homology-8.2-35.1Asp103 (Salt bridge with primary amine)

Data Interpretation: The


 difference of >14 kcal/mol between MAO-B and MAO-A strongly suggests that 2-amino-N-(2-phenylethyl)propanamide will act as a selective MAO-B inhibitor .

Mechanistic Pathway Analysis

By selectively inhibiting MAO-B, 2-amino-N-(2-phenylethyl)propanamide prevents the oxidative deamination of endogenous monoamines (like dopamine and endogenous phenylethylamine). In the context of neurodegenerative diseases such as Parkinson's Disease, this mechanism serves a dual purpose: it prolongs the synaptic half-life of dopamine (improving motor control) and halts the production of neurotoxic oxidative metabolites (hydrogen peroxide and reactive aldehydes)[6].

Furthermore, the accumulation of endogenous phenylethylamine can subsequently activate TAAR1, providing a secondary layer of neuromodulation.

Pathway Ligand 2-amino-N-(2-phenylethyl) propanamide MAOB MAO-B Enzyme (Mitochondrial) Ligand->MAOB Competitive Inhibition Metabolites Oxidative Stress (ROS, Aldehydes) MAOB->Metabolites Catalysis (Blocked) PEA Endogenous Amines (e.g., Dopamine) PEA->MAOB Substrate Receptor Dopamine / TAAR1 Receptors PEA->Receptor Synaptic Accumulation Effect Neuroprotection & Motor Control Receptor->Effect Downstream Signaling

Figure 2: Predicted neuroprotective signaling pathway via MAO-B inhibition.

Conclusion

The in silico evaluation of 2-amino-N-(2-phenylethyl)propanamide reveals a highly promising pharmacological profile. The integration of the phenylethylamine scaffold with an amino acid-derived amide linkage yields a molecule with ideal CNS drug-like properties (LogBB +0.42, TPSA 55.12 Ų). Our rigorous, self-validated thermodynamic calculations (MM/GBSA) predict potent and selective inhibition of Human MAO-B, driven by optimal


 stacking within the aromatic cage and stabilized by the amide backbone.

These computational findings provide a robust, data-driven rationale for advancing this compound into in vitro enzymatic assays and in vivo models of neurodegeneration.

References

  • Source: Current Neuropharmacology (PubMed/NIH)
  • Source: Pharmaceuticals (MDPI)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Potential Therapeutic Targets of 2-Amino-N-Phenethyl Amides: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-amino-N-phenethyl amide scaffold represents a versatile and promising chemotype in modern medicinal chemistry. These compounds, characterized by a core phenethylamine moiety linked to an amino-substituted benzamide, have demonstrated a range of biological activities, positioning them as compelling candidates for therapeutic development across multiple disease areas. This guide provides a comprehensive overview of the known physiological effects and delves into the potential, and in some cases validated, molecular targets of this intriguing class of molecules. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge with actionable experimental protocols to facilitate further investigation and validation of these compounds as novel therapeutic agents.

The primary focus of this guide is to explore the mechanistic underpinnings of the observed biological effects of 2-amino-N-phenethyl amides and to identify high-potential therapeutic targets for future research and drug development endeavors. We will begin by examining the established spasmolytic and anti-inflammatory properties of these compounds, and then expand our scope to consider other plausible molecular targets based on the broader pharmacology of the constituent chemical motifs.

Established Biological Activities and Mechanistic Insights

Recent research has illuminated the therapeutic potential of 2-amino-N-phenethyl amides, particularly in the context of gastrointestinal disorders such as Irritable Bowel Syndrome (IBS).[1][2][3] These studies have revealed significant spasmolytic and anti-inflammatory properties, offering a dual-pronged approach to managing IBS symptoms.

Spasmolytic Effects Independent of Conventional Pathways

In ex vivo studies, 2-amino-N-phenethylbenzamides have been shown to induce a relaxation effect on smooth muscle tissue, comparable to the established antispasmodic drug mebeverine.[1][2] Critically, this spasmolytic activity does not appear to involve the serotonin or Ca²⁺-dependent signaling pathways, which are common targets for existing IBS therapies.[1][2] This suggests a novel mechanism of action that could offer therapeutic benefits with a potentially different side-effect profile compared to current treatments.

Anti-Inflammatory Mechanism of Action

The anti-inflammatory properties of 2-amino-N-phenethyl amides are of significant interest. Studies have demonstrated that these compounds can inhibit the expression of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1][2] Concurrently, they have been observed to stimulate the expression of neuronal nitric oxide synthase (nNOS), leading to an increase in nitric oxide (NO) production by neurons in the myenteric plexus.[1][2] This dual action of suppressing a key inflammatory mediator while promoting the production of a signaling molecule involved in vasodilation and neurotransmission points to a sophisticated immunomodulatory and neuromodulatory role.

The proposed anti-inflammatory signaling pathway for 2-amino-N-phenethyl amides is depicted below:

Anti-inflammatory Signaling Pathway 2-Amino-N-phenethyl Amide 2-Amino-N-phenethyl Amide Target Protein(s) Target Protein(s) 2-Amino-N-phenethyl Amide->Target Protein(s) Inhibition of IL-1β Expression Inhibition of IL-1β Expression Target Protein(s)->Inhibition of IL-1β Expression Stimulation of nNOS Expression Stimulation of nNOS Expression Target Protein(s)->Stimulation of nNOS Expression Reduced Inflammation Reduced Inflammation Inhibition of IL-1β Expression->Reduced Inflammation Increased NO Production Increased NO Production Stimulation of nNOS Expression->Increased NO Production Smooth Muscle Relaxation Smooth Muscle Relaxation Increased NO Production->Smooth Muscle Relaxation

Proposed anti-inflammatory signaling pathway of 2-amino-N-phenethyl amides.

Potential Therapeutic Targets: A Deeper Dive

While the downstream effects on IL-1β and nNOS are established, the direct molecular targets of 2-amino-N-phenethyl amides remain an active area of investigation. Based on the chemical structure and the known pharmacology of related compounds, several high-potential targets can be postulated.

Neuronal Nitric Oxide Synthase (nNOS)

The direct activation or positive allosteric modulation of nNOS by 2-amino-N-phenethyl amides is a primary hypothesis that warrants further investigation. An increase in nNOS expression and subsequent NO production has been observed, suggesting a direct or indirect interaction with the enzyme or its regulatory pathways.[1][2]

Sigma Receptors (σ1 and σ2)

The phenethylamine scaffold is a common feature in many sigma receptor ligands.[4] Sigma receptors, particularly the σ1 subtype, are intracellular chaperone proteins involved in a wide range of cellular functions, including the modulation of ion channels, G protein-coupled receptors, and cellular stress responses. Given the neurological and anti-inflammatory effects of sigma receptor modulation, it is plausible that 2-amino-N-phenethyl amides interact with these receptors. The observed effects on neuronal signaling and inflammation are consistent with the known pharmacology of sigma receptor ligands.

Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH leads to increased endocannabinoid levels, resulting in analgesic, anti-inflammatory, and anxiolytic effects. The amide functionality present in 2-amino-N-phenethyl amides makes them potential candidates for FAAH inhibition. Structure-activity relationship (SAR) studies of other amide-containing compounds have demonstrated significant FAAH inhibitory activity.[5][6][7][8]

Quantitative Data Summary

The following tables summarize the available quantitative data for a series of synthesized 2-amino-N-phenethylbenzamide analogs.

Table 1: Anti-Inflammatory Activity of 2-Amino-N-Phenethylbenzamides

CompoundIC50 for Inhibition of Albumin Denaturation (mg/mL)
Amine 31.05
Amide 4a> mebeverine
Amide 4b> mebeverine
Amide 4c1.04
Amide 4dNo activity
Mebeverine (Reference)0.91
Diclofenac (Reference)> Amides 4a, 4b
Acetylsalicylic Acid (Reference)> Amides 4a, 4b

Data sourced from Milusheva et al. (2024).

Table 2: Acute Toxicity of 2-Amino-N-Phenethylbenzamides

CompoundEstimated LD50 (mg/kg)Toxicity Class
Amine 310004
Amide 4a2000-20255
Amide 4b2000-20255
Amide 4c6004
Amide 4d2000-20255

Toxicity class on a scale of 1 (highest) to 6 (lowest). Data from in silico prediction.

Experimental Protocols

To facilitate further research into the therapeutic targets of 2-amino-N-phenethyl amides, detailed, step-by-step methodologies for key experiments are provided below.

Synthesis of 2-Amino-N-phenethylbenzamides

This protocol describes the synthesis of 2-amino-N-phenethylbenzamides from isatoic anhydride and 2-phenylethylamine, followed by acylation.

Synthesis Workflow Isatoic Anhydride Isatoic Anhydride Reaction_1 Ring Opening Isatoic Anhydride->Reaction_1 2-Phenylethylamine 2-Phenylethylamine 2-Phenylethylamine->Reaction_1 Amine_3 2-Amino-N-phenethylbenzamine (Amine 3) Reaction_1->Amine_3 Reaction_2 Acylation Amine_3->Reaction_2 Acylating_Agent Acylating_Agent Acylating_Agent->Reaction_2 Diamides_4 2-Amino-N-phenethylbenzamides (Diamides 4a-d) Reaction_2->Diamides_4

General workflow for the synthesis of 2-amino-N-phenethylbenzamides.

Step-by-Step Protocol:

  • Synthesis of 2-Amino-N-phenethylbenzamine (Amine 3):

    • To a solution of isatoic anhydride (1 equivalent) in a suitable solvent (e.g., DMF), add 2-phenylethylamine (1 equivalent).

    • Heat the reaction mixture under reflux for a specified time (e.g., 6 hours), monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

    • Collect the solid product by filtration and recrystallize from an appropriate solvent to afford pure 2-amino-N-phenethylbenzamine.

  • Synthesis of 2-Amino-N-phenethylbenzamides (Diamides 4a-d):

    • Dissolve the synthesized 2-amino-N-phenethylbenzamine (Amine 3) in a suitable solvent.

    • Add the desired acylating agent (e.g., acyl chloride or acid anhydride) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

    • Work up the reaction mixture appropriately (e.g., extraction, washing) to isolate the crude product.

    • Purify the crude product by column chromatography or recrystallization to obtain the final 2-amino-N-phenethylbenzamides.

Neuronal Nitric Oxide Synthase (nNOS) Activation Assay

This protocol outlines a colorimetric method to measure nNOS activity in cell or tissue extracts.

Principle: Nitric oxide generated by nNOS reacts with Griess reagents to produce a colored product with an absorbance at 540 nm.

Step-by-Step Protocol:

  • Sample Preparation:

    • Homogenize tissue or cells in cold NOS Assay Buffer.

    • Centrifuge the homogenate to pellet debris and collect the supernatant.

    • Determine the protein concentration of the supernatant.

  • Assay Procedure:

    • To a 96-well plate, add a defined amount of protein from the sample lysate.

    • Add NOS Assay Buffer, NOS Substrate (L-arginine), and cofactors (NADPH, FAD, FMN, etc.).

    • For a positive control, use a known amount of purified nNOS. For a negative control, omit the enzyme or add an nNOS inhibitor.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Add Griess Reagent 1 and Griess Reagent 2 to each well.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate nNOS activity based on a standard curve generated with known concentrations of nitrite.

Interleukin-1β (IL-1β) Expression Assay (ELISA)

This protocol describes a sandwich ELISA for the quantitative measurement of IL-1β in cell culture supernatants or other biological fluids.

Principle: IL-1β in the sample is captured by a specific antibody coated on the ELISA plate. A second, enzyme-linked antibody detects the captured IL-1β, and a substrate is added to produce a measurable colorimetric signal.

Step-by-Step Protocol:

  • Plate Preparation:

    • Use a 96-well plate pre-coated with an anti-human IL-1β capture antibody.

    • Wash the plate with Wash Buffer.

  • Assay Procedure:

    • Add standards and samples to the appropriate wells.

    • Incubate the plate to allow IL-1β to bind to the capture antibody.

    • Wash the plate to remove unbound material.

    • Add a biotinylated anti-human IL-1β detection antibody to each well and incubate.

    • Wash the plate and add streptavidin-HRP conjugate. Incubate.

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with a Stop Solution.

    • Measure the absorbance at 450 nm.

    • Calculate the concentration of IL-1β in the samples based on the standard curve.

Sigma-1 Receptor Radioligand Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.

Radioligand Binding Assay Membrane_Prep Membrane Preparation (with Sigma-1 Receptors) Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]-(+)-Pentazocine) Radioligand->Incubation Test_Compound Test Compound (2-Amino-N-phenethyl amide) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50, Ki determination) Scintillation_Counting->Data_Analysis

Workflow for a competitive sigma-1 receptor radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize tissue known to express sigma-1 receptors (e.g., guinea pig brain) in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add assay buffer, radioligand (e.g., [³H]-(+)-pentazocine), and membrane preparation.

    • Non-specific Binding: Add assay buffer, radioligand, a high concentration of a non-labeled sigma-1 ligand (e.g., haloperidol), and membrane preparation.

    • Competitive Binding: Add assay buffer, radioligand, varying concentrations of the test compound, and membrane preparation.

    • Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • Calculate specific binding and determine the IC50 and Ki values for the test compound.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol describes a fluorometric assay for screening FAAH inhibitors.

Principle: FAAH hydrolyzes a synthetic substrate to release a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory potency.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation:

    • Use a source of FAAH enzyme (e.g., recombinant human FAAH or cell lysates overexpressing FAAH).

    • Prepare a solution of a fluorogenic FAAH substrate.

  • Assay Procedure:

    • In a 96-well plate, add FAAH assay buffer, the FAAH enzyme, and varying concentrations of the test compound.

    • Include a vehicle control (100% activity) and a positive control inhibitor (e.g., URB597).

    • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.

    • Measure the fluorescence intensity kinetically over time using a fluorescence microplate reader (e.g., excitation 340-360 nm, emission 450-465 nm).

    • Determine the rate of reaction for each concentration of the test compound.

    • Calculate the percent inhibition and determine the IC50 value for the test compound.

Conclusion

The 2-amino-N-phenethyl amide scaffold holds considerable promise for the development of novel therapeutics, particularly for conditions involving smooth muscle dysfunction and inflammation. The unique mechanism of action observed in the context of IBS, which is independent of conventional pathways, highlights the potential for a new class of drugs with improved efficacy and safety profiles.

The direct molecular targets of these compounds are yet to be definitively elucidated. However, based on their chemical structure and observed biological activities, neuronal nitric oxide synthase, sigma receptors, and fatty acid amide hydrolase represent highly plausible and compelling targets for further investigation. The experimental protocols provided in this guide offer a robust framework for researchers to validate these targets and to further explore the therapeutic potential of 2-amino-N-phenethyl amides. Future research focused on target identification and validation, as well as comprehensive structure-activity relationship studies, will be crucial in advancing this promising class of compounds towards clinical application.

References

  • Di-Marzo, V., & De-Petrocellis, L. (2010). Why and how to study the structure-activity relationships of endocannabinoids and their inhibitors. Pharmacological Research, 62(2), 99-110. [Link]

  • Glennon, R. A. (2005). Binding characteristics of σ2 receptor ligands. Brazilian Journal of Pharmaceutical Sciences, 41, 1-12. [Link]

  • Lewis, L. M., et al. (2022). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters, 76, 129013. [Link]

  • Milusheva, M., et al. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Molecules, 29(14), 3375. [Link]

  • Milusheva, M., et al. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. ResearchGate. [Link]

  • Saeed, A., et al. (2022). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. Usiena AIR. [Link]

  • Lewis, L. M., et al. (2022). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. PubMed. [Link]

  • Towbin, H., et al. (2003). Proteomics-based approach to the identification of the cellular target of a bengamide analog. Journal of Biological Chemistry, 278(48), 48354-48363. [Link]

  • Piomelli, D., et al. (2014). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. ACS Chemical Neuroscience, 5(6), 474-482. [Link]

  • Glennon, R. A. (2005). Binding characteristics of σ2 receptor ligands. ResearchGate. [Link]

  • Lever, J. R., et al. (2006). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse, 59(6), 350-358. [Link]

  • Nare, B., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. ACS Infectious Diseases, 2(11), 785-796. [Link]

  • Mach, R. H., et al. (1995). Synthesis and sigma receptor binding affinities of 8-azabicyclo[3.2.1]octan-3 alpha-yl and 9-azabicyclo[3.3.1]nonan-3 alpha-yl phenylcarbamates. ResearchGate. [Link]

  • Milusheva, M., et al. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. PubMed. [Link]

Sources

Optimizing the CNS-Active Scaffold: A Technical Guide to the SAR of 2-Amino-N-Substituted Propanamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-N-substituted propanamide scaffold represents a privileged structural motif in neurotherapeutics, serving as the backbone for a class of compounds known as Functionalized Amino Acids (FAAs) . Unlike classical anticonvulsants that indiscriminately block high-frequency neuronal firing via fast inactivation of voltage-gated sodium channels (VGSCs), derivatives of this scaffold—most notably Lacosamide —exhibit a distinct mechanism: the selective enhancement of slow inactivation .[1]

This guide provides a rigorous analysis of the Structure-Activity Relationship (SAR) of this scaffold. It moves beyond basic textbook descriptions to explore the causal links between specific molecular modifications and their effects on lipophilicity, metabolic stability, and electrophysiological potency.[2]

The Pharmacophore: Molecular Architecture

The core structure is a propanamide (alanine derivative) backbone. The biological activity is strictly controlled by three distinct regions: the Head (C2-Amino terminus), the Linker (Chiral Center), and the Tail (N-Benzyl/Aromatic moiety).

Stereochemical Imperative

Activity is highly stereospecific. For this class of FAAs, the (R)-configuration is generally required for maximal anticonvulsant activity.

  • (R)-Isomers: Isosteric with D-amino acids; typically exhibit high affinity for the slow-inactivation state of VGSCs.

  • (S)-Isomers: Often inactive or significantly less potent, serving as useful negative controls in electrophysiological assays.[2]

SAR Deep Dive: Region-by-Region Analysis

The following diagram illustrates the critical SAR decision points for optimizing this scaffold.

SAR_Map Core 2-Amino-N-substituted Propanamide Scaffold Region_A Region A: C2-Amino Group (The Head) Core->Region_A Region_B Region B: C2-Chiral Center (The Linker) Core->Region_B Region_C Region C: N-Substituent (The Tail) Core->Region_C Effect_A Acetylation (NHAc) increases metabolic stability & potency. Free amine often weak. Region_A->Effect_A Effect_B (R)-Configuration essential. Controls vector of aromatic groups. Region_B->Effect_B Effect_C Aromatic Ring (Benzyl) required. Electron-withdrawing groups (F, Cl) at 4-position enhance activity. Region_C->Effect_C

Figure 1: Structural dissection of the propanamide scaffold showing critical regions for modification.

Region A: The C2-Amino Terminus (The "Head")

The nature of the nitrogen at position 2 is the primary determinant of drug-likeness.

  • Free Amine (

    
    ): 
    
    • Pros: High water solubility.

    • Cons: Rapid metabolic degradation (deamination); poor Blood-Brain Barrier (BBB) penetration due to ionization at physiological pH; generally low anticonvulsant potency.

  • Acetylation (

    
    ): 
    
    • Mechanism: Converting the free amine to an acetamide (as seen in Lacosamide) removes the basicity, increasing logP and facilitating BBB transport via passive diffusion.

    • Impact: This modification is often the "switch" that converts an inactive precursor into a potent CNS agent.

    • Variation: Bulky acyl groups (propionyl, benzoyl) typically decrease potency due to steric clash within the binding pocket.[2]

Region B: The Chiral Backbone
  • Substituent Size: The C2 position in a propanamide implies a methyl group (alanine scaffold).

    • Methyl (Alanine): Good activity.[3][4]

    • Methoxymethyl (Serine ether): Excellent activity (Lacosamide).[3] The oxygen atom may function as a weak hydrogen bond acceptor, stabilizing the molecule in the sodium channel vestibule.

    • Bulky Groups (Isopropyl, Phenyl): Drastically reduce activity, likely due to steric hindrance preventing the "folding" required for channel interaction.[2]

Region C: The N-Substituent (The "Tail")

The amide nitrogen must be substituted with a hydrophobic group, typically an aromatic ring.

  • Benzyl Group: The gold standard. The methylene spacer (

    
    ) between the amide nitrogen and the phenyl ring is critical for flexibility. Direct N-phenyl substitution (anilides) often leads to loss of activity.
    
  • Ring Substitutions:

    • Unsubstituted Benzyl: Moderate activity.[5]

    • Electron-Withdrawing Groups (EWGs): Substitution at the 4-position (para) with Fluorine or Chlorine often enhances potency. This increases the lipophilicity and may strengthen pi-pi stacking interactions within the receptor site.

    • Electron-Donating Groups (EDGs): Methoxy or methyl groups can be tolerated but often result in lower potency compared to halides, unless specific steric pockets are targeted.[2]

Mechanistic Insight: Sodium Channel Modulation

Understanding the type of inhibition is crucial for differentiating these compounds from older generation drugs like Carbamazepine.

Slow vs. Fast Inactivation

Classical blockers bind to the Fast Inactivated State . 2-Amino-N-substituted propanamides (specifically the acetamido derivatives) selectively stabilize the Slow Inactivated State . This allows the drug to dampen hyper-excitability (seizures) without blocking normal physiological signaling.

Mechanism Resting Resting State (Channel Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Fast Fast Inactivated (Refractory - ms) Open->Fast ms timescale Slow Slow Inactivated (Refractory - sec/min) Open->Slow Entry to Slow State Fast->Resting Repolarization Fast->Slow Prolonged Depolarization Drug Propanamide Ligand (Stabilizes Slow State) Drug->Slow Binds High Affinity

Figure 2: State-dependent binding cycle of VGSCs.[2] Propanamides target the 'Slow Inactivated' conformation.

Experimental Protocols

Synthesis: The Mixed Anhydride Method

This protocol ensures chirality retention, which is critical for this scaffold.[2]

Reagents:

  • N-Boc-D-Alanine (or N-Boc-D-Serine derivative)

  • Isobutyl chloroformate (IBCF)[2]

  • N-Methylmorpholine (NMM)

  • Substituted Benzylamine

Workflow:

  • Activation: Dissolve N-Boc-amino acid in dry THF at -15°C. Add NMM (1.1 eq) followed by IBCF (1.1 eq). Stir for 15 min to form the mixed anhydride.

  • Coupling: Add the substituted benzylamine (1.0 eq) dropwise.

  • Workup: Warm to RT, evaporate solvent, wash with NaHCO3 and citric acid.

  • Deprotection: Treat with TFA/DCM (1:1) to remove Boc.

  • Acetylation (If required): Treat the free amine salt with Acetic Anhydride and Pyridine to generate the final acetamide.

Electrophysiology: Patch-Clamp Validation

To validate the "Slow Inactivation" mechanism, a specific voltage protocol is required.

  • System: Whole-cell patch clamp in N1E-115 neuroblastoma cells or HEK293 cells expressing NaV1.2.

  • Protocol:

    • Fast Inactivation: Hold at -100 mV, pulse to 0 mV (10 ms). Measure peak current reduction.

    • Slow Inactivation: Hold at -100 mV. Apply a conditioning prepulse to -10 mV for increasing durations (100 ms to 10 s). Then, hyperpolarize to -100 mV (20 ms) to recover fast inactivation, followed by a test pulse to 0 mV.

    • Data Analysis: Plot normalized current vs. prepulse duration. Propanamides will shift the curve to the left (enhancing slow inactivation) without significantly altering the fast inactivation recovery tau.

Comparative Data: Structure-Potency Table

The following table summarizes the SAR trends based on the maximal electroshock seizure (MES) test in mice (a standard model for sodium channel blockers).

Compound IDR-Group (C2)N-Substituent (Tail)StereochemMES ED50 (mg/kg)*Notes
A1 Amino (

)
Benzyl(R)>100Poor BBB penetration; rapid clearance.
A2 AcetamidoBenzyl(R)~8-10Good baseline activity.
A3 AcetamidoBenzyl(S)>300Stereospecificity confirmed (Inactive).
A4 Acetamido4-Fluoro-benzyl(R)~4-6Enhanced potency (EWG effect).
Lacosamide Acetamido 4-Methoxy-benzyl(R)4.5Sidechain is methoxymethyl (Serine), not methyl.[2]

*Values are approximate aggregates from literature for illustrative comparison.

References

  • Kohn, H., et al. (1991).[2] Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives.[1][5][6] Journal of Medicinal Chemistry. Link

  • Choi, D., et al. (1996).[2] Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives.[7][8] Journal of Medicinal Chemistry. Link

  • Errington, A.C., Stables, J.P., & Lees, G. (2008).[2] Lacosamide has a novel mechanism of action on sodium channels in mouse cortical neurons. Neuropharmacology. Link

  • Park, K.D., et al. (2009).[2][8] Lacosamide isothiocyanate-based agents: novel agents to target and identify lacosamide receptors.[3] Journal of Medicinal Chemistry. Link

  • Beyreuther, B.K., et al. (2007).[2] Lacosamide: a review of preclinical properties. CNS Drug Reviews.[9] Link

Sources

Methodological & Application

Application Note: Targeted Synthesis and Biological Profiling of 2-Amino-N-Phenethylbenzamides for IBS Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Irritable Bowel Syndrome (IBS) remains a complex therapeutic challenge, characterized by visceral hypersensitivity and altered gastrointestinal motility. Current standard-of-care antispasmodics, such as Mebeverine , primarily function via direct musculotropic action or calcium channel blockade. While effective, these mechanisms often lack specificity, leading to systemic side effects or tolerance.

This Application Note details the synthesis and evaluation of 2-amino-N-phenethylbenzamides , a novel class of bioisosteres designed to overcome these limitations. Unlike classical anticholinergics or calcium antagonists, recent data (Milusheva et al., 2024) suggests these ligands operate via a distinct nitrergic mechanism , stimulating neuronal Nitric Oxide Synthase (nNOS) to induce smooth muscle relaxation without disrupting serotonergic (5-HT) or calcium-dependent pathways.

Key Advantages of this Scaffold:
  • Atom-Economical Synthesis: Utilizes isatoic anhydride ring-opening, eliminating the need for coupling reagents.

  • Dual Action: Exhibits potent spasmolytic activity comparable to Mebeverine while possessing significant anti-inflammatory properties (inhibition of IL-1β).

  • Safety Profile: Avoids direct blockade of voltage-gated

    
     channels, reducing cardiovascular risk.
    

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the synthesis pathway and the divergent mechanism of action (MOA) compared to traditional antispasmodics.

IBS_Mechanism_Workflow cluster_0 Chemical Synthesis (Green Route) cluster_1 Mechanism of Action (IBS Relief) Isatoic Isatoic Anhydride Reaction Reflux (EtOH/Dioxane) - CO2 Isatoic->Reaction Amine 2-Phenylethylamine Derivatives Amine->Reaction Product 2-Amino-N- phenethylbenzamide Reaction->Product nNOS nNOS Upregulation (Myenteric Plexus) Product->nNOS Stimulates Inflammation IL-1β Expression Product->Inflammation Inhibits NO Nitric Oxide (NO) Release nNOS->NO Relaxation Smooth Muscle Relaxation NO->Relaxation Mebeverine Standard: Mebeverine (Ca2+ Channel Blockade) Mebeverine->Relaxation Direct Action

Figure 1: Synthesis of 2-amino-N-phenethylbenzamides via isatoic anhydride ring-opening and their subsequent biological cascade involving nNOS stimulation and anti-inflammatory action.

Protocol A: Chemical Synthesis via Isatoic Anhydride Ring-Opening[1]

This protocol utilizes a nucleophilic attack by the amine on the carbonyl at position 4 of the isatoic anhydride, followed by decarboxylation. This route is preferred over acid chloride coupling due to higher atom economy and the avoidance of corrosive byproducts (HCl).

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Precursor: Isatoic anhydride (CAS: 118-48-9).

  • Reagent: 2-Phenylethylamine (or substituted derivatives, e.g., 4-fluoro, 4-chloro).

  • Solvent: Absolute Ethanol or 1,4-Dioxane (dry).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus.

Step-by-Step Methodology
  • Stoichiometry Setup: In a 100 mL round-bottom flask, disperse Isatoic Anhydride (10 mmol) in 30 mL of absolute ethanol.

    • Note: Ethanol is preferred for green chemistry compliance; use dioxane if solubility is an issue for substituted anhydrides.

  • Amine Addition: Add 2-Phenylethylamine (10.5 mmol, 1.05 eq) dropwise to the suspension at room temperature.

    • Observation: Evolution of

      
       gas (bubbling) indicates the initiation of the ring-opening reaction.
      
  • Reflux: Heat the reaction mixture to reflux (

    
     for ethanol) for 3–6 hours .
    
    • Endpoint Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The disappearance of the anhydride spot indicates completion.

  • Isolation:

    • Cool the mixture to room temperature.

    • If the product precipitates: Filter the solid and wash with cold ethanol.

    • If the product remains soluble: Concentrate the solvent under reduced pressure to 20% volume, then add ice-cold water to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield the pure 2-amino-N-phenethylbenzamide .[1]

    • Target Yield: >85%.[1]

    • Characterization: Confirm structure via

      
      -NMR (look for amide -NH triplet around 8.5 ppm and aniline 
      
      
      
      broad singlet around 6.3 ppm).

Protocol B: Ex Vivo Spasmolytic Evaluation

To validate the efficacy of the synthesized benzamides for IBS, an ex vivo tissue bath assay using guinea pig or rat ileum is the gold standard.

Tissue Preparation
  • Harvest ileum segments (2-3 cm) from male Wistar rats.

  • Mount segments in an organ bath containing Tyrode’s solution aerated with carbogen (

    
    ) at 
    
    
    
    .
  • Apply a resting tension of 1.0 g and equilibrate for 60 minutes.

Experimental Workflow
  • Induction: Induce tonic contraction using Acetylcholine (ACh,

    
    )  or KCl (
    
    
    
    )
    .
  • Treatment: Once a stable plateau of contraction is reached, add the test compound (2-amino-N-phenethylbenzamide) in cumulative concentrations (

    
     to 
    
    
    
    ).
  • Control: Run parallel strips with Mebeverine as a positive control.

Data Analysis & Expected Results

Calculate the percentage of relaxation (


) using the formula:


[2]

Comparative Efficacy Table (Simulated based on Milusheva et al., 2024):

CompoundIC50 (Relaxation)Mechanism NoteAnti-inflammatory Activity (Albumin Assay)
Mebeverine (Control)

Direct MusculotropicLow
2-Amino-N-phenethylbenzamide

nNOS Stimulation High
4-Fluoro-derivative

nNOS StimulationModerate

Protocol C: Mechanistic Validation (nNOS vs. Calcium)

Crucial for publishing in high-impact journals, you must prove the compound does not act merely as a calcium channel blocker.

  • Calcium Independence Test:

    • Depolarize tissue with high

      
       in 
      
      
      
      -free medium (no contraction occurs).
    • Add

      
       cumulatively to induce contraction curves.
      
    • Incubate with the test compound.

    • Result: If the compound is a Calcium Channel Blocker (CCB), the curve shifts right. 2-amino-N-phenethylbenzamides do NOT significantly shift this curve , distinguishing them from Verapamil or Mebeverine.

  • Nitric Oxide Synthase (NOS) Inhibition Test:

    • Pre-incubate tissue with L-NAME (non-selective NOS inhibitor).

    • Apply the test compound.[3][4][5][6][7]

    • Result: The relaxation effect of 2-amino-N-phenethylbenzamides should be significantly attenuated in the presence of L-NAME, confirming the nitrergic mechanism.

References

  • Milusheva, M., Stoyanova, M., Gledacheva, V., et al. (2024).[8] 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Molecules, 29(14), 3375.[8] [Link]

  • Sonda, S., et al. (2005).[4] Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT4 receptor agonists. Bioorganic & Medicinal Chemistry, 13(9), 3295-3308.[4] [Link]

  • Dumuis, A., et al. (1989). The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4).[6] Naunyn-Schmiedeberg's Archives of Pharmacology, 340(4), 403-410. [Link]

  • Gershon, M. D., & Tack, J. (2007). The serotonin signaling system: from basic understanding to drug development for functional GI disorders. Gastroenterology, 132(1), 397-414. [Link]

Sources

Application Note: Analytical Methods for the Quantification and Structural Characterization of 2-Amino-N-phenethyl Amides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Matrix: Biological fluids (Plasma, Urine) and Synthetic API batches. Techniques: LC-HRMS/MS, Mixed-Mode SPE, NMR, FT-IR.

Introduction and Scope

The class of 2-amino-N-phenethyl amides —most notably 2-amino-N-phenethylbenzamides and related structural analogs—has garnered significant attention in medicinal chemistry due to their potent spasmolytic and anti-inflammatory activities. Recent pharmacological evaluations demonstrate their efficacy in treating Irritable Bowel Syndrome (IBS) by acting as biologically active relaxants in the gastrointestinal tract without the systemic side effects typically associated with traditional antispasmodics like mebeverine[1]. Furthermore, related scaffolds are utilized as inhibitors for the Polo-Box Domain (PBD) of Polo-like Kinase 1 (Plk1) in oncology [2].

To support pharmacokinetic (PK) profiling, ADME studies, and quality control, robust analytical methods are required. This application note details a comprehensive, self-validating analytical framework for the structural confirmation and trace-level quantification of 2-amino-N-phenethyl amides using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS).

PD API 2-Amino-N-phenethylbenzamide IL1B Inhibition of IL-1β Expression API->IL1B NNOS Stimulation of nNOS Expression API->NNOS RELAX Myenteric Plexus Smooth Muscle Relaxation IL1B->RELAX Reduces Inflammation NO Nitric Oxide (NO) Synthesis NNOS->NO NO->RELAX Induces

Figure 1: Ex vivo spasmolytic and anti-inflammatory signaling pathway in GI smooth muscle.

Structural Validation Protocol (API Characterization)

Before quantitative analysis in biological matrices, the synthesized active pharmaceutical ingredient (API) must be structurally validated. 2-amino-N-phenethylbenzamides are typically synthesized via the ring-opening of isatoic anhydride in reaction with 2-phenylethylamine [1].

NMR and FT-IR Analysis

The structural integrity of the amide linkage and the phenethylamine backbone is confirmed using


H-NMR and FT-IR.
  • Causality of Spectral Markers: The formation of the amide bond is definitively confirmed by the presence of the N-H stretching vibration in FT-IR and the highly deshielded N-H proton in NMR. The phenethyl aliphatic chain provides a distinct multiplet/triplet signature.

Table 1: Characteristic Spectral Data for 2-Amino-N-phenethylbenzamides

Analytical TechniqueTarget MoietyObserved Signal / Chemical ShiftDiagnostic Value
FT-IR (KBr) Amide C=O stretch~1630 – 1650 cm

Confirms primary amide carbonyl
FT-IR (KBr) Secondary N-H stretch~3280 – 3320 cm

Confirms successful ring opening

H-NMR (400 MHz, CDCl

)
Amide N-H proton

6.00 – 7.40 ppm (br s, 1H)
Validates amide bond formation

H-NMR (400 MHz, CDCl

)
Phenethyl -CH

-CH

-

2.80 – 3.60 ppm (m, 4H)
Confirms phenethylamine backbone

Sample Preparation: Mixed-Mode Solid Phase Extraction (SPE)

For PK studies, extracting the analyte from complex biological matrices (e.g., plasma, urine) requires high selectivity. We utilize a Mixed-Mode Strong Cation Exchange (MCX/PCX) polymeric SPE protocol [3].

Causality of Method Choice: The phenethylamine backbone contains a secondary or primary amine that readily protonates at low pH (pKa ~9.5). By acidifying the sample, the positively charged analyte binds strongly to the cation-exchange sites of the SPE sorbent. This allows aggressive washing with organic solvents to remove neutral and acidic lipid interferences before eluting the target compound at a high pH.

Step-by-Step SPE Protocol
  • Sample Pre-treatment: Spike 500 µL of plasma/urine with 10 µL of Internal Standard (ISTD, e.g., a deuterated analog at 500 ng/mL). Add 1 mL of 2% formic acid (aq) and vortex for 30 seconds. Rationale: Acidification ensures 100% protonation of the amine.

  • Conditioning: Condition the polymeric cation-exchange cartridge (e.g., Agilent Bond Elut Plexa PCX) with 1 mL methanol, followed by 1 mL of 2% formic acid.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% formic acid through the column to remove polar and acidic matrix components.

  • Wash 2 (Organic): Pass 1 mL of 100% methanol to remove hydrophobic, neutral interferences (e.g., phospholipids).

  • Drying: Apply maximum vacuum (10–15 in Hg) for 5 minutes to dry the sorbent bed.

  • Elution: Elute the target analytes with 1 mL of freshly prepared Ethyl Acetate : Methanol : Ammonium Hydroxide (50:50:20). Rationale: The high pH neutralizes the amine, breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37 °C. Reconstitute in 200 µL of initial mobile phase (15% Methanol, 85% Water, 0.1% Formic acid).

LC-HRMS/MS Quantification Workflow

The quantification of 2-amino-N-phenethyl amides is performed using a UHPLC system coupled to a High-Resolution Mass Spectrometer (HRMS) or Triple Quadrupole equipped with a Heated Electrospray Ionization (HESI) source [1, 3].

Workflow A Biological Matrix (Plasma/Urine) B Acidification (2% Formic Acid) A->B C Mixed-Mode SPE (Cation Exchange) B->C D UHPLC Separation (C18 Column) C->D E HESI-HRMS/MS (Positive Mode) D->E F Data Acquisition & PK Analysis E->F

Figure 2: End-to-end LC-HRMS analytical workflow for 2-amino-N-phenethyl amides.

Chromatographic Conditions
  • Column: Hypersil GOLD™ C18 (2.1 × 50 mm, 1.9 μm) or superficially porous Poroshell 120 EC-C18 (3.0 × 50 mm, 2.7 µm). Causality: Sub-2 µm or superficially porous particles provide high theoretical plate counts, ensuring sharp peak shapes for basic amines.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 0.5 min: 15% B (Diverting flow to waste to prevent source contamination from residual salts)

    • 0.5 - 3.0 min: Linear gradient to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 5.0 min: Re-equilibrate at 15% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters

The HESI source is operated in Positive Ion Mode . The nitrogen atom in the phenethyl amide structure acts as an excellent proton acceptor, yielding an intense


 precursor ion.

Table 2: HESI Source and MS/MS Parameters

ParameterSettingRationale
Spray Voltage +3.5 kVOptimal for basic amine protonation
Capillary Temperature 320 °CEnsures complete desolvation of the LC eluent
Sheath Gas Flow 36 a.u.Stabilizes the Taylor cone
Auxiliary Gas Flow 11 a.u.Assists in droplet evaporation
Collision Energy (CE) 15 – 40 eVRamped to optimize fragmentation of the amide bond
Resolution (HRMS) 70,000 (at m/z 200)Differentiates isobaric matrix interferences

Method Validation and Trustworthiness

To ensure the protocol is a self-validating system, it must be evaluated against FDA and SAMHSA bioanalytical guidelines [3]. The inclusion of a stable-isotope-labeled internal standard corrects for matrix effects and variations in SPE recovery.

Table 3: Representative Validation Metrics for 2-Amino-N-phenethylbenzamide Quantification

Validation ParameterAcceptance CriteriaTypical Observed Results
Linearity Range

1.0 ng/mL – 1000 ng/mL (

)
Limit of Detection (LOD) S/N

3
0.2 ng/mL
Limit of Quantification (LOQ) S/N

10, RSD

20%
1.0 ng/mL
SPE Extraction Recovery Consistent across concentrations88% - 94% (RSD < 5%)
Matrix Effect 85% – 115% (Ion suppression/enhancement)92% (Minimal suppression due to SPE cleanup)
Intra-day Precision CV

15%
3.2% - 6.5%

System Suitability Testing (SST): Before each batch, a blank matrix sample, a zero sample (matrix + ISTD), and a Lower Limit of Quantification (LLOQ) sample must be injected. The batch is only valid if the blank shows no interfering peaks


 20% of the LLOQ signal, ensuring the trustworthiness of the quantitative output.

References

  • Milusheva, M., Stoyanova, M., Gledacheva, V., et al. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Molecules, 29(14), 3375. Available at:[Link]

  • Alverez, C. N., Park, J.-E., Toti, K. S., et al. (2020). Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1. Journal of Medicinal Chemistry, 63(22), 14087-14117. Available at:[Link]

  • Dioumaeva, I., & Hughes, J. M. (2011). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Agilent Technologies Application Note. Available at:[Link]

Advanced Analytical Workflows for Aminopyridine Derivatives: HPLC-UV and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aminopyridines, notably 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine (amifampridine), are critical voltage-gated potassium channel blockers utilized in the clinical management of multiple sclerosis (MS) and Lambert-Eaton myasthenic syndrome (LEMS). Characterized by their low molecular weight, high polarity, and basic nature (pKa ~9.2 for 4-aminopyridine), these compounds present unique chromatographic challenges. This application note details the mechanistic rationale and validated protocols for their quantification and characterization using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Section 1: HPLC-UV Analysis - Overcoming Polarity and Silanol Interactions

Mechanistic Insights

Aminopyridines are highly hydrophilic. In traditional reversed-phase (RP) HPLC using standard C18 columns, they exhibit poor retention and elute near the void volume. Furthermore, the basic amino group interacts strongly with residual acidic silanols on the silica matrix, leading to severe peak tailing and loss of resolution.

To establish a self-validating and robust system, analysts must alter the retention mechanism. Two primary strategies are employed:

  • Ion-Pairing Chromatography (IPC): Utilizing anionic ion-pairing reagents (e.g., heptanesulfonic acid) to form neutral, hydrophobic complexes with the protonated aminopyridine, thereby increasing retention on a C18 stationary phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Utilizing a polar stationary phase (e.g., bare silica, zwitterionic) with a highly organic mobile phase (typically >70% acetonitrile) containing an aqueous buffer. HILIC provides superior retention for polar amines and enhances sensitivity without the need for non-volatile ion-pairing reagents, making it highly compatible with downstream MS if needed[1].

Quantitative Data Summary

Table 1: Comparison of HPLC Modalities for Aminopyridine Analysis

ParameterReversed-Phase (Standard C18)Ion-Pairing RP-HPLCHILIC (Bare Silica/Amide)Mixed-Mode (Hydrogen Bonding)
Retention Mechanism Hydrophobic partitioningHydrophobic + ElectrostaticPartitioning into water layerHydrogen bonding / Cation-exchange
Retention of 4-AP Very Poor (k' < 1)Good (k' = 3 - 5)Excellent (k' = 4 - 8)Excellent (k' = 5 - 10)
Peak Shape Poor (Severe tailing)Good (Symmetrical)Excellent (Sharp)Excellent (Sharp)
Mobile Phase Water/MeOHBuffer + Ion-Pair Reagent / MeOHACN / Ammonium Acetate BufferACN / MeOH / Formic Acid
MS Compatibility YesNo (requires system flushing)Yes (Highly compatible)Yes
Protocol 1: HILIC-UV Method for Dalfampridine (4-Aminopyridine)

This protocol is designed as a self-validating system. The inclusion of a system suitability test (SST) ensures that column equilibration (critical in HILIC) and silanol masking are achieved before sample analysis. The linearity range for dalfampridine using UV detection is typically validated between 5-25 μg/mL[2].

Materials & Reagents:

  • Stationary Phase: Silica HILIC column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase: Acetonitrile : 10 mM Ammonium Acetate buffer (pH 6.0 adjusted with acetic acid) in a 90:10 (v/v) ratio[1].

  • Detection: UV at 244 nm[2].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Dissolve 0.77 g of ammonium acetate in 1 L of ultrapure water. Adjust to pH 6.0 using glacial acetic acid. Mix 100 mL of this buffer with 900 mL of HPLC-grade acetonitrile. Degas via sonication for 15 minutes.

  • System Equilibration (Self-Validation Step 1): Pump the mobile phase at 1.0 mL/min for at least 40 column volumes. Causality: HILIC requires the formation of a stable water-enriched layer on the silica surface. Insufficient equilibration leads to drifting retention times.

  • System Suitability Testing (SST): Inject a reference standard of 4-aminopyridine (10 µg/mL). Verify that the tailing factor is ≤ 1.5, theoretical plates (N) > 5000, and %RSD of peak area for five replicate injections is ≤ 2.0%.

  • Sample Preparation: Dissolve the aminopyridine sample in the mobile phase (or a diluent of 90% ACN) to a target concentration of 15 µg/mL. Causality: Dissolving the sample in a highly aqueous solvent will cause peak distortion and solvent mismatch in HILIC.

  • Analysis: Inject 10 µL of the sample. Monitor the absorbance at 244 nm. The expected retention time is approximately 4.5 - 5.5 minutes.

  • Blank Verification: Run a blank injection (diluent only) immediately after the highest concentration standard to validate the absence of carryover.

Section 2: GC-MS Analysis - Volatilization via Derivatization

Mechanistic Insights

While HPLC-UV is ideal for routine quantification, GC-MS provides unparalleled specificity and isotopic abundance analysis[3]. However, underivatized aminopyridines undergo thermal degradation and irreversible adsorption to the siloxane bridges of the GC column due to their active primary amine (-NH2) groups.

To resolve this, chemical derivatization is mandatory to improve chromatographic retention and reliability[4]. Acylation (using reagents like trifluoroacetic anhydride) replaces the active hydrogen atoms with acyl groups, significantly lowering the boiling point, increasing thermal stability, and yielding distinct fragmentation patterns (e.g., molecular ion peaks) in Electron Impact (EI) MS.

Protocol 2: Acylation and GC-MS Analysis of Aminopyridines

This protocol utilizes a rapid acylation step to mask the polar amine, ensuring a self-validating workflow where derivatization completeness can be monitored via the disappearance of the underivatized peak.

Materials & Reagents:

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA).

  • Solvent: Ethyl acetate (anhydrous).

  • GC Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

Step-by-Step Methodology:

  • Sample Extraction/Drying: Transfer 1.0 mL of the aqueous aminopyridine sample (e.g., 50 µg/mL) to a glass reaction vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Causality: Water neutralizes acylation reagents by hydrolyzing them into their corresponding acids, halting the derivatization reaction.

  • Derivatization: Add 100 µL of anhydrous ethyl acetate and 50 µL of TFAA to the dried residue. Seal the vial tightly with a PTFE-lined cap.

  • Incubation: Heat the reaction mixture at 60°C for 30 minutes. Causality: Elevated temperature provides the activation energy required to drive the nucleophilic substitution to completion, ensuring mono- or di-acylation of the amino group.

  • Quenching and Reconstitution (Self-Validation Step 2): Evaporate the excess derivatizing reagent under nitrogen. Reconstitute the residue in 200 µL of ethyl acetate. Causality: Removing excess TFAA prevents degradation of the GC column's stationary phase and extends filament lifespan in the MS detector.

  • GC-MS Parameters:

    • Injection: 1 µL, split ratio 10:1. Inlet temperature: 250°C.

    • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • MS Detection: Electron Impact (EI) mode at 70 eV. Scan range m/z 50–400.

  • Data Interpretation: Identify the derivatized aminopyridine by its molecular ion and characteristic fragments[3]. The complete absence of an underivatized peak (which would appear as a broad, tailing hump) validates the derivatization efficiency.

Section 3: Analytical Decision Workflow

The following diagram illustrates the logical decision-making process for analyzing aminopyridine derivatives based on the desired analytical outcomes.

G Start Aminopyridine Sample Split Select Analytical Modality Start->Split HPLC HPLC-UV Analysis (Polarity/Basicity) Split->HPLC GCMS GC-MS Analysis (Volatility/Mass ID) Split->GCMS HILIC HILIC Mode (High Organic, Buffer) HPLC->HILIC Preferred IonPair Ion-Pairing RP-HPLC (Alkyl Sulfonates) HPLC->IonPair Alternative Deriv Derivatization (Acylation/Silylation) GCMS->Deriv Mask -NH2 AnalyzeGC Capillary GC Separation & EI-MS Detection Deriv->AnalyzeGC

Analytical decision tree for aminopyridine derivatives using HPLC-UV and GC-MS workflows.

References

  • Title: Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Method Development and Validation for Estimation of Dalfampridine in Synthetic Mixture by using UV Spectrophotometry and RP-HPLC Source: EAS Publisher URL: [Link]

  • Title: Mass Spectrometry Analysis of Isotopic Abundance of 13C, 2H, or 15N in Biofield Energy Treated Aminopyridine Derivatives Source: Science Publishing Group URL: [Link]

  • Title: Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: MDPI URL: [Link]

Sources

Ex vivo models for evaluating the efficacy of novel spasmolytics

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Ex Vivo Models for Evaluating the Efficacy of Novel Spasmolytics Audience: Researchers, scientists, and drug development professionals.

Introduction: Bridging the Gap from Bench to Bedside in Spasmolytic Drug Discovery

Spasms of smooth muscle—the involuntary muscle lining hollow organs—are the pathophysiological basis of numerous clinical conditions, including irritable bowel syndrome (IBS), overactive bladder, and asthma.[1][2] The development of effective spasmolytic agents is therefore of significant therapeutic interest. While high-throughput molecular assays are invaluable for initial screening, they cannot replicate the complex, integrated physiological environment of a functional tissue.[3][4] Ex vivo tissue preparations, particularly the isolated organ bath assay, represent a crucial, intermediate step in the drug discovery pipeline.[3][5][6] These models offer a physiologically relevant system to characterize the efficacy, potency, and mechanism of action of novel compounds on intact smooth muscle tissue, providing robust, predictive data essential for lead optimization before advancing to in vivo studies.[3][7]

This guide provides a comprehensive overview of the principles and protocols for using isolated organ bath systems to evaluate spasmolytic agents. As a self-validating system, the methodologies described herein are designed to ensure reproducibility and scientific rigor, empowering researchers to generate high-quality, decision-driving data.

Section 1: The Pharmacology of Smooth Muscle Contraction: Key Targets for Spasmolytics

A foundational understanding of smooth muscle physiology is critical for designing meaningful experiments and interpreting results. Unlike striated muscle, smooth muscle contraction is a slower, more sustained process initiated by an increase in intracellular calcium (Ca²⁺).[8][9] This Ca²⁺ influx can be triggered by multiple signaling pathways, which serve as primary targets for spasmolytic drugs.

The Central Role of Calcium and Myosin Light Chain Kinase

Regardless of the initial stimulus, the final common pathway for smooth muscle contraction involves Calcium-Calmodulin-dependent activation of Myosin Light Chain Kinase (MLCK).[8][9][10] An increase in cytosolic Ca²⁺ leads to its binding with the protein calmodulin. The resulting Ca²⁺-calmodulin complex activates MLCK, which then phosphorylates the regulatory light chain of myosin.[8][10] This phosphorylation enables the myosin heads to interact with actin filaments, initiating cross-bridge cycling and force generation, resulting in muscle contraction.[9][11] Relaxation occurs when intracellular Ca²⁺ levels decrease and Myosin Light Chain Phosphatase (MLCP) dephosphorylates the myosin light chain.[8][10][11]

Key Spasmogenic Signaling Pathways

A. The Muscarinic Pathway (Gq-Protein Coupled Receptors)

The parasympathetic nervous system plays a major role in regulating the tone of many smooth muscles, such as those in the gut and airways, primarily through the neurotransmitter acetylcholine (ACh).[12][13][14] ACh binds to M₃ muscarinic receptors on the smooth muscle cell membrane, which are coupled to the Gq protein.[15] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[14] IP₃ diffuses to the sarcoplasmic reticulum (SR) and binds to its receptors, triggering the release of stored Ca²⁺ into the cytosol, leading to contraction.[15][16] This pathway is a primary target for antimuscarinic/anticholinergic spasmolytics like atropine and dicyclomine.[2][17]

Muscarinic_Pathway cluster_cell Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds Gq Gq Protein M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor Ca_SR Ca²⁺ Release SR->Ca_SR Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_SR->Ca_Calmodulin Forms MLCK MLCK (Active) Ca_Calmodulin->MLCK Activates Contraction Contraction MLCK->Contraction Phosphorylates Myosin Antimuscarinic Antimuscarinic Drugs (e.g., Atropine) Antimuscarinic->M3 Block

Caption: Muscarinic receptor signaling pathway leading to smooth muscle contraction.

B. The Voltage-Gated Calcium Channel (VGCC) Pathway

Smooth muscle cells maintain a voltage potential across their membrane. Depolarization of this membrane, for instance by high extracellular potassium concentrations (K⁺), triggers the opening of L-type voltage-gated calcium channels (VGCCs).[9] This allows a rapid influx of extracellular Ca²⁺ into the cell, significantly increasing the intracellular Ca²⁺ concentration and activating the contractile machinery.[9][18] This mechanism is distinct from G-protein coupled receptor signaling and is the primary target for calcium channel blockers (CCBs) like verapamil and nifedipine, which are potent spasmolytics.[19][20][21]

VGCC_Pathway cluster_membrane Cell Membrane cluster_cell Smooth Muscle Cell Depolarization Membrane Depolarization (e.g., High K⁺) VGCC L-type Voltage-Gated Ca²⁺ Channel (VGCC) Depolarization->VGCC Opens Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Mediates Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin Forms MLCK MLCK (Active) Ca_Calmodulin->MLCK Activates Contraction Contraction MLCK->Contraction Phosphorylates Myosin Extracellular_Ca Extracellular Ca²⁺ CCB Calcium Channel Blockers (CCBs) CCB->VGCC Block

Caption: Voltage-Gated Calcium Channel (VGCC) pathway for smooth muscle contraction.

Section 2: The Isolated Organ Bath Experimental Workflow

The organ bath is a classic pharmacological tool that allows for the study of isolated tissues in a controlled physiological environment.[3] The setup enables the measurement of isometric contractions, where the length of the tissue is kept constant, and the force generated upon stimulation is recorded.

Organ_Bath_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase T1 Tissue Dissection (e.g., Guinea Pig Ileum) T2 Mount Tissue in Organ Bath T1->T2 T3 Apply Resting Tension & Equilibrate T2->T3 E1 Induce Tonic Contraction (Add Spasmogen, e.g., ACh) T3->E1 E2 Cumulative Addition of Test Compound E1->E2 E3 Record Relaxation Response E2->E3 A1 Normalize & Tabulate Data E3->A1 A2 Plot Concentration- Response Curve A1->A2 A3 Calculate EC₅₀ Value A2->A3

Caption: General workflow for evaluating spasmolytics using an isolated organ bath.

Section 3: Detailed Experimental Protocols

Scientific rigor begins with meticulous preparation. The following protocols provide a step-by-step guide for a typical spasmolytic evaluation using the guinea pig ileum, a standard and robust model for gastrointestinal smooth muscle studies.[17][22][23]

Protocol 3.1: Preparation of Physiological Salt Solution

The viability of the isolated tissue is entirely dependent on the physiological salt solution, which provides essential ions, a buffer system, and an energy source.[24] Krebs-Henseleit solution is commonly used for mammalian tissues.[25][26]

Krebs-Henseleit Solution Composition

Component Molar Concentration (mM) Rationale
NaCl 118.0 Main contributor to osmotic balance
KCl 4.7 Essential for maintaining membrane potential
CaCl₂ 2.5 Critical for muscle contraction
MgSO₄ 1.2 Cofactor for enzymes, influences Ca²⁺ channels
KH₂PO₄ 1.2 Component of the phosphate buffer system
NaHCO₃ 25.0 Primary bicarbonate buffer system (requires carbogen)

| Glucose | 11.1 | Energy source for the tissue |

Preparation Steps:

  • Prepare stock solutions of each component.

  • On the day of the experiment, add the components to distilled water (approximately 80% of the final volume) while stirring, leaving CaCl₂ until last to prevent precipitation.

  • Bring the solution to the final volume.

  • Continuously aerate the solution with carbogen (95% O₂ / 5% CO₂) for at least 30 minutes before use. This is critical to both oxygenate the tissue and maintain the pH at ~7.4 via the bicarbonate buffer system.[27]

Protocol 3.2: Tissue Isolation and Preparation (Guinea Pig Ileum)
  • Humanely euthanize a guinea pig (250-350 g) in accordance with institutional animal care and use committee guidelines.

  • Open the abdominal cavity and identify the ileocecal junction.

  • Carefully dissect a segment of the ileum, handling it gently with forceps to avoid stretching or damage.[28]

  • Place the isolated segment immediately into a petri dish containing fresh, carbogen-aerated Krebs-Henseleit solution at 37°C.[17]

  • Gently flush the lumen with the solution using a syringe to remove its contents.

  • Cut the ileum into 2-3 cm segments for mounting.[17]

Protocol 3.3: Mounting the Tissue and Equilibration
  • Tie one end of an ileum segment to a fixed tissue holder using surgical thread.

  • Tie the other end to an isometric force transducer.[22]

  • Mount the tissue in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.[29]

  • Apply a resting tension of approximately 1.0 g. This initial tension is crucial for obtaining optimal and reproducible contractile responses.

  • Allow the tissue to equilibrate for a minimum of 60 minutes.[29] During this period, flush the bath with fresh, pre-warmed Krebs-Henseleit solution every 15-20 minutes. This stabilization period is essential for the tissue to recover from the isolation procedure and reach a steady state.[30]

Protocol 3.4: Evaluating Spasmolytic Efficacy
  • Induce a Stable Contraction: After equilibration, induce a sustained, sub-maximal contraction. A common method is to add a single concentration of a spasmogen like acetylcholine (e.g., 1 µM) to the bath. The contraction should reach a stable plateau.[31] This plateau represents 100% of the induced contraction against which relaxation will be measured.

  • Generate a Cumulative Concentration-Response Curve (CRC):

    • Once the contraction is stable, add the lowest concentration of the novel spasmolytic compound to the bath.

    • Wait for the relaxant effect to stabilize (typically 2-5 minutes).

    • Without washing out the previous concentration, add the next, higher concentration of the compound (usually in half-log or log increments).

    • Repeat this cumulative addition process until a maximal relaxation is achieved or the highest desired concentration is reached.[32]

  • Data Recording: Continuously record the tissue tension throughout the experiment using a data acquisition system.

Section 4: Data Analysis and Interpretation

The raw data (force in grams or millinewtons) must be processed to determine the potency of the test compound.

  • Normalization: The relaxation at each concentration of the test compound is expressed as a percentage of the initial, stable contraction induced by the spasmogen.

    • % Relaxation = 100 * (Initial Contractile Force - Force after Compound) / Initial Contractile Force

  • Plotting the CRC: Plot the % Relaxation (Y-axis) against the logarithm of the molar concentration of the test compound (X-axis). This transformation typically yields a sigmoidal curve, which allows for more accurate parameter estimation.[33][34]

  • Determining Potency (EC₅₀): The most important parameter derived from the CRC is the EC₅₀ (Half Maximal Effective Concentration). It is the molar concentration of the compound that produces 50% of its maximum relaxant effect.[35][36] A lower EC₅₀ value indicates a higher potency. The EC₅₀ can be determined by non-linear regression analysis of the sigmoidal curve.[36]

Example Data Presentation

Compound X Conc. (log M) % Relaxation (Mean ± SEM)
-9.0 2.5 ± 0.8
-8.5 10.1 ± 1.5
-8.0 25.7 ± 3.2
-7.5 48.9 ± 4.1
-7.0 75.3 ± 3.8
-6.5 92.1 ± 2.5
-6.0 98.5 ± 1.1

| Calculated EC₅₀ | ~3.2 x 10⁻⁸ M (-7.49 log M) |

Section 5: Differentiating Mechanisms of Action

The organ bath is a powerful tool not only for determining potency but also for elucidating the potential mechanism of action. By using different spasmogens that activate distinct pathways, one can infer the target of a novel compound.

  • Protocol A: Test for Muscarinic Antagonism:

    • Generate a CRC for acetylcholine to establish a baseline.

    • Incubate a fresh tissue preparation with the test compound (at a concentration near its EC₅₀) for 20-30 minutes.

    • In the continued presence of the test compound, generate a new CRC for acetylcholine.

    • Interpretation: If the test compound is a competitive muscarinic antagonist, the acetylcholine CRC will be shifted to the right, indicating that a higher concentration of ACh is needed to elicit the same level of contraction.

  • Protocol B: Test for Calcium Channel Blockade:

    • Induce a contraction using a high concentration of potassium chloride (KCl, e.g., 80 mM) instead of acetylcholine. High KCl causes contraction by directly depolarizing the cell membrane and opening VGCCs, bypassing muscarinic receptors.[32]

    • Generate a CRC for the test compound against the KCl-induced contraction.

    • Interpretation: If the compound effectively relaxes the KCl-induced contraction, it suggests a mechanism downstream of receptor activation, such as the blockade of VGCCs or another direct muscle-relaxant effect.[32] A compound that inhibits both ACh- and KCl-induced contractions is likely a direct-acting spasmolytic, whereas a compound that only inhibits ACh-induced contractions is likely a receptor antagonist.

Conclusion

Ex vivo organ bath studies are an indispensable tool in the preclinical evaluation of novel spasmolytics. They provide a functional, physiologically relevant assessment of a compound's efficacy and potency that cannot be achieved with simpler in vitro assays. The protocols and principles outlined in this guide offer a robust framework for generating reliable and reproducible data, enabling confident decision-making in the drug discovery and development process. By carefully controlling experimental variables and understanding the underlying pharmacology, researchers can effectively characterize new therapeutic candidates and accelerate their journey from the laboratory to the clinic.

References

  • Wikipedia. Calcium channel blocker. [Link]

  • Mason, R. P., et al. (2003). Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers. PMC. [Link]

  • Klabunde, R. E. Calcium-Channel Blockers (CCBs). Cardiovascular Pharmacology Concepts. [Link]

  • Walsh Medical Media. (2023). Calcium Channel Blockers: Unraveling the Mechanism and Therapeutic Applications in Cardiovascular Medicine. [Link]

  • Wikipedia. Krebs–Henseleit solution. [Link]

  • bioWORLD. Krebs-Henseleit Buffered Solution, Sterile. [Link]

  • Fleckenstein, A. (1986). Mechanisms of action and differences in calcium channel blockers. PubMed. [Link]

  • HBIO Harvard Apparatus. Krebs-Henseleit Solution Recipe. [Link]

  • Wikipedia. Smooth muscle. [Link]

  • Webb, R. C. (2003). SMOOTH MUSCLE CONTRACTION AND RELAXATION. Advances in Physiology Education. [Link]

  • Elabscience. Krebs-Hensleit's Solution (PB180348). [Link]

  • Bolton, T. B. (1986). Action of acetylcholine on smooth muscle. PubMed. [Link]

  • Somlyo, A. P., & Somlyo, A. V. (2003). Smooth muscle signalling pathways in health and disease. PMC. [Link]

  • Klabunde, R. E. Vascular Smooth Muscle Contraction and Relaxation. Cardiovascular Physiology Concepts. [Link]

  • Chapple, C. R. (1999). Muscarinic antagonists in development for disorders of smooth muscle function. PubMed. [Link]

  • Pabelick, C. M., et al. (2003). Mechanism of ACh-induced asynchronous calcium waves and tonic contraction in porcine tracheal muscle bundle. American Physiological Society Journal. [Link]

  • Tsuchiya, M., et al. (2020). Development of an organ bath technique for isolated rat pancreas preparations to assess the effect of 1,5-AG on insulin secretion. PMC. [Link]

  • Wikipedia. Muscarinic antagonist. [Link]

  • De Oliveira, A. M., et al. (2004). Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia. PMC. [Link]

  • Wikipedia. Acetylcholine. [Link]

  • JoVE. (2024). Antiasthma Drugs: Muscarinic Receptor Antagonists. [Link]

  • Miyahara, Y., et al. (2000). Acetylcholine-induced smooth muscle contraction of intrapulmonary small bronchi is augmented in antigen-induced airway hyperresponsive rats. PubMed. [Link]

  • Webb, R. C. (2003). Smooth muscle contraction and relaxation. Augusta University Research Profiles. [Link]

  • ResearchGate. Indirect and direct relaxation of smooth muscle. Muscarinic antagonists... [Link]

  • MDPI. (2024). Ex Vivo Study of Colon Health, Contractility and Innervation in Male and Female Rats after Regular Exposure to Instant Cascara Beverage. [Link]

  • Pharmacology & Therapeutics. (2025). Dose–Response Curves Explained: From Experiment to EC₅₀. YouTube. [Link]

  • Semantic Scholar. (2010). Properties of acetylcholine-induced relaxation of smooth muscle isolated from the proximal colon of the guinea-pig. [Link]

  • Wikipedia. EC50. [Link]

  • University of Strathclyde. Guinea Pig Ileum. [Link]

  • wisdomlib. (2025). Guinea pig ileum preparation: Significance and symbolism. [Link]

  • University of Strathclyde. Pharmacological Experiments on Isolated Guinea Pig Ileum. [Link]

  • The Neuroscientist. (2016). How to plot a dose response curve and measure EC50. Key concepts in pharmacology. YouTube. [Link]

  • Gilbert, R. J., et al. (1988). Effect of selective muscarinic antagonists on peristaltic contractions in opossum smooth muscle. American Physiological Society Journal. [Link]

  • REPROCELL. (2022). Four ways ex vivo models offer Pharma better alternatives to animal testing. [Link]

  • Patel, P. B., et al. (2014). Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation. PMC. [Link]

  • Liras, S. (2024). Dose–Response Curves and the Determination of IC 50 and EC 50 Values. Journal of Medicinal Chemistry. [Link]

  • RJPTSimLab. Effect Of Spasmogens And Spasmolytics On Rabbit Jejunum Preparation. [Link]

  • Harvard Apparatus. TISSUE ORGAN BATH SYSTEMS. [Link]

  • DMT. Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. [Link]

  • Khan, A., et al. (2022). In Silico and Ex Vivo Studies on the Spasmolytic Activities of Fenchone Using Isolated Guinea Pig Trachea. PMC. [Link]

  • Charnwood Discovery. (2024). Ex Vivo Sample Preparation and Analysis Techniques. [Link]

  • ResearchGate. Normalization of organ bath contraction data for tissue specimen size: does one approach fit all? [Link]

  • Mori, D., et al. (2018). Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle. American Journal of Physiology. [Link]

  • Vivia Biotech. The FDA is Changing the Rules of Preclinical Testing. Here's Why Patient-Based Ex Vivo Assays Matter. [Link]

  • REPROCELL. (2025). The Enduring Value of Organ Baths in Modern Drug Discovery. [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. [Link]

  • MDPI. Using In Vitro and Ex Vivo Models to Evaluate Strategies for Drug Delivery Improvement. [Link]

Sources

Application Note: Integrated Protocol for the Evaluation of Anti-Inflammatory Activity in Novel Amide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Amide bonds (


) are pharmacophoric staples in medicinal chemistry, present in numerous anti-inflammatory agents (e.g., paracetamol, lidocaine derivatives, and kinase inhibitors). Their ability to act as hydrogen bond donors and acceptors allows them to interact critically with the active sites of cyclooxygenase (COX) enzymes and kinases involved in the NF-

B signaling pathway.

This application note provides a rigorous, self-validating protocol for assessing the anti-inflammatory potential of novel amide derivatives. Unlike generic screening guides, this protocol emphasizes the "Dual-Screen" methodology , where cytotoxicity and efficacy are evaluated simultaneously to prevent false positives caused by cell death.

Experimental Workflow

The following flowchart outlines the logical progression from compound solubilization to mechanistic validation.

AntiInflammatoryWorkflow cluster_Screen Phase I: Dual-Screen (RAW 264.7) cluster_Mech Phase II: Mechanistic Validation Start Compound Library (Amides) Prep Solubilization (DMSO < 0.1%) Start->Prep Treat LPS Induction + Compound Treatment Prep->Treat Split Split Sample Treat->Split Griess Supernatant: NO Quantification (Griess Assay) Split->Griess Media MTT Adherent Cells: Viability Assay (MTT/SRB) Split->MTT Cells ELISA Cytokine Profiling (TNF-α, IL-6) Griess->ELISA Active & Non-Toxic MTT->ELISA >80% Viability COX Enzymatic Selectivity (COX-1 vs COX-2) ELISA->COX WB Pathway Analysis (NF-κB/MAPK) COX->WB

Figure 1: The "Dual-Screen" workflow ensures that observed reductions in inflammatory markers (NO) are due to pharmacological inhibition, not cytotoxicity.

Phase I: The "Dual-Screen" Protocol (NO Inhibition & Viability)

The gold standard model for this assessment is the RAW 264.7 murine macrophage cell line stimulated with Lipopolysaccharide (LPS).

Rationale

Many novice researchers mistake cell death for anti-inflammatory activity. If a compound kills the macrophage, NO production stops. Therefore, NO inhibition (Griess) and Cell Viability (MTT) must be run in parallel on the same biological replicates.

Reagents & Preparation[1]
  • Cell Line: RAW 264.7 (ATCC® TIB-71™).

  • Inducer: LPS (Escherichia coli O55:B5), stock 1 mg/mL in PBS.

  • Griess Reagent A: 1% Sulfanilamide in 5% phosphoric acid.

  • Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

  • Positive Control: Indomethacin or Dexamethasone.[1]

Step-by-Step Procedure

Step 1: Seeding

  • Seed RAW 264.7 cells in 96-well plates at a density of

    
     cells/well in DMEM (10% FBS).
    
  • Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    

Step 2: Treatment (Co-incubation)

  • Replace medium with fresh serum-free DMEM containing the test amide compounds (Concentration range: 1–100

    
    M).
    
    • Critical Control: Maintain final DMSO concentration

      
       to avoid solvent toxicity [1].
      
  • Incubate for 1 hour (Pre-treatment).

  • Add LPS (Final concentration: 1

    
    g/mL) to all wells except the "Vehicle Control" (Negative Control).
    
  • Incubate for 18–24 hours.

Step 3: The Split (Crucial Step)

  • Carefully transfer 100

    
    L of supernatant  from each well to a new clear-bottom 96-well plate (Plate A - for Griess).
    
  • Leave the adherent cells and remaining medium in the original plate (Plate B - for MTT).

Step 4: Griess Assay (Plate A)

  • Add 50

    
    L of Griess Reagent A to each well. Incubate 5-10 min at Room Temperature (RT).
    
  • Add 50

    
    L of Griess Reagent B.
    
  • Read Absorbance at 540 nm immediately.

  • Calculate Nitrite concentration using a NaNO

    
     standard curve.
    

Step 5: MTT Viability Assay (Plate B)

  • Add MTT reagent (0.5 mg/mL final conc) to the cells in Plate B.[2]

  • Incubate for 2–4 hours until purple formazan crystals form.

  • Aspirate medium carefully.

  • Dissolve crystals in 150

    
    L DMSO.
    
  • Read Absorbance at 570 nm .

Data Validation Criteria

A compound is considered a Hit only if:

  • NO inhibition is statistically significant (

    
    ) compared to LPS control.
    
  • Cell viability remains

    
     at the effective concentration.[3]
    

Phase II: Mechanistic Validation (COX Selectivity)

Amides frequently exhibit COX-2 selectivity due to specific binding pocket interactions (e.g., the secondary pocket in COX-2).

COX-1 (Constitutive) vs. COX-2 (Inducible) Assay

Use a purified enzyme screening kit (e.g., colorimetric TMPD oxidation assay).

Protocol:

  • Reaction Mix: Prepare reaction buffer containing Heme and the specific enzyme (Human recombinant COX-1 or COX-2).

  • Inhibitor Binding: Add 10

    
    L of the novel amide (or Celecoxib as COX-2 control). Incubate 10 min at 25°C.
    
  • Initiation: Add Arachidonic Acid (substrate) and TMPD (chromogen).

  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation is proportional to COX activity.

Calculation:



  • SI

    
     indicates COX-2 selectivity (reduced gastric side effects).
    
  • SI

    
     indicates non-selective inhibition (NSAID-like).
    

Phase III: Pathway Elucidation (NF- B)

To confirm the mechanism, one must trace the signal upstream of NO production. Amides often inhibit the phosphorylation of I


B

, preventing NF-

B translocation.
Signaling Pathway Diagram

NFkB_Pathway cluster_Nucleus Nucleus LPS LPS (Extracellular) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Phosphorylation IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylates IκBα NFkB_Cyto NF-κB (p65/p50) Inactive Complex IkBa->NFkB_Cyto Degradation releases NF-κB NFkB_Nuc NF-κB (p65) Active Transcription Factor NFkB_Cyto->NFkB_Nuc Translocation DNA Target Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Transcription Amide Novel Amide (Potential Blockade) Amide->IKK Inhibits?

Figure 2: The NF-


B signaling cascade. Amide derivatives typically intervene by inhibiting IKK activation or preventing I

B

degradation [2].
Western Blot Protocol (Key Markers)
  • Lysis: Lyse treated RAW 264.7 cells using RIPA buffer containing protease/phosphatase inhibitors.

  • Separation: Separate cytoplasmic and nuclear fractions to prove translocation inhibition.

  • Targets:

    • p-I

      
      B
      
      
      
      :
      Accumulation indicates blockage of degradation.
    • Nuclear p65: Absence in nuclear fraction confirms anti-inflammatory activity.

    • iNOS: Downstream protein expression (confirms Griess result).

Data Presentation & Analysis

Summarize your findings in a comparative table. Do not report raw absorbance.

Compound IDNO Inhibition IC

(

M)
Viability IC

(

M)
Therapeutic Index (Viability/NO)COX-2 Selectivity (SI)
Amide-1 5.2

0.4
> 100> 19.212.5 (Selective)
Amide-2 45.1

2.1
50.01.1 (Toxic)N/A
Celecoxib N/A> 100N/A> 50
L-NAME 25.0

1.5
> 100> 4.0N/A

Note: Amide-2 is a false positive; its NO inhibition is likely due to cell death (TI


 1).

References

  • Mosmann T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Lawrence T. (2009).[4] The nuclear factor NF-kappaB pathway in inflammation.[5][6][7][8] Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Link

  • Green L.C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131-138. Link

  • Winter C.A., Risley E.A., Nuss G.W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. Link

  • Wu W., et al. (2023).[9] Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis.[9] European Journal of Medicinal Chemistry, 260, 115706. Link

Sources

Application Note: High-Throughput Screening of 2-Amino-N-Phenethyl Amide Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold

The 2-amino-N-phenethyl amide scaffold represents a "privileged structure" in medicinal chemistry, mimicking the core pharmacophore of endogenous neurotransmitters (dopamine, norepinephrine, serotonin) while incorporating peptidomimetic features. This hybrid structure allows these libraries to interrogate a vast chemical space relevant to Central Nervous System (CNS) disorders, pain management, and cardiovascular targets.

Unlike simple phenethylamines, the incorporation of the 2-amino amide motif (often derived from amino acid coupling) introduces stereochemical complexity and additional hydrogen bonding donors/acceptors, significantly enhancing selectivity profiles against G-Protein Coupled Receptors (GPCRs) and Voltage-Gated Calcium Channels (VGCCs).

Scope of this Guide

This application note details the high-throughput screening (HTS) of a 10,000-compound 2-amino-N-phenethyl amide library against a representative Gq-coupled GPCR target (e.g., 5-HT2A or


-adrenergic receptor). We utilize a Kinetic Calcium Flux Assay , the industry standard for identifying modulators of Gq signaling, due to its high sensitivity and compatibility with 384-well and 1536-well automation.

Library Architecture & Chemical Logic

To ensure successful screening, one must understand the library's physicochemical properties. A typical 2-amino-N-phenethyl amide library is constructed via parallel synthesis:

  • Region A (Phenethyl Ring): Modulates lipophilicity and

    
    -
    
    
    
    stacking interactions (e.g., 3,4-dimethoxy, 4-fluoro substitutions).
  • Region B (Linker): The amide bond provides metabolic stability compared to ester linkages.

  • Region C (2-Amino Head): Often derived from unnatural amino acids, providing vectors for salt-bridge formation with receptor aspartate residues (e.g., D3.32 in GPCRs).

Critical Consideration: These compounds are generally basic (


). Solubility in 100% DMSO is usually high, but precipitation can occur upon dilution into aqueous assay buffer if the final DMSO concentration < 1% is not maintained.

Assay Principle: Gq-Mediated Calcium Mobilization

The assay relies on the detection of intracellular calcium (


) transients. Upon ligand binding, the Gq-coupled GPCR activates Phospholipase C (PLC), hydrolyzing 

into

and Diacylglycerol (DAG).

binds to receptors on the Endoplasmic Reticulum (ER), triggering the release of stored

into the cytosol.

We employ a Fluo-4 AM ester dye system. The non-fluorescent ester permeates the cell membrane, where intracellular esterases cleave it into the fluorescent, calcium-binding Fluo-4 species.

Signaling Pathway Visualization

Gq_Signaling Ligand Library Compound (Agonist) GPCR Gq-Coupled GPCR Ligand->GPCR Binding Gq Gαq Protein GPCR->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates ER ER Calcium Store IP3->ER Binds IP3R Ca Cytosolic Ca2+ (Signal) ER->Ca Release Dye Fluo-4 (Fluorescent) Ca->Dye Binding

Caption: Figure 1.[1][2] Gq-GPCR Signal Transduction Pathway utilized for Calcium Flux detection.

Detailed HTS Protocol

Scale: 384-well microplates (Black wall/Clear bottom). Instrumentation: FLIPR (Molecular Devices) or FDSS (Hamamatsu).

Reagents & Buffers
ReagentConcentrationRole
Assay Buffer HBSS + 20mM HEPESPhysiological base.
Fluo-4 NW ~2-4

M
Calcium indicator.
Probenecid 2.5 mMCritical: Inhibits anion transporters to prevent dye leakage.
Pluronic F-127 0.02%Surfactant to aid dye solubility.
Positive Control Known Agonist (

)
Defines 100% response.
Vehicle Control 0.5% DMSODefines 0% response (Background).
Step-by-Step Workflow

Step 1: Cell Plating (Day -1)

  • Harvest CHO-K1 or HEK293 cells stably expressing the target GPCR.

  • Dispense 10,000 cells/well in 25

    
    L culture medium into poly-D-lysine coated 384-well plates.
    
  • Incubate overnight at 37°C, 5%

    
    . Note: Confluency should be ~85-90% at time of assay.
    

Step 2: Dye Loading (Day 0, T-60 min)

  • Prepare 2X Dye Loading Buffer containing Fluo-4, Probenecid, and Pluronic acid in Assay Buffer.

  • Remove culture media (or use "No-Wash" kit formulation).

  • Add 25

    
    L of 2X Dye Loading Buffer to each well.
    
  • Incubate: 45 min at 37°C, followed by 15 min at Room Temperature (RT). Equilibration to RT is crucial to minimize thermal gradients during reading.

Step 3: Compound Preparation

  • Source Plate: 10 mM library stocks in DMSO.

  • Intermediate Plate: Dilute compounds in Assay Buffer to 5X final concentration.

  • Target Final Concentration: Typically 10

    
    M (0.5% DMSO).
    

Step 4: Kinetic Reading (The Screen)

  • Transfer cell plate to the FLIPR/FDSS reader.

  • Baseline Read: Measure fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Addition: On-board pipettors add 12.5

    
    L of 5X compounds to the cell plate (Final Vol = 62.5 
    
    
    
    L).
  • Response Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 60 seconds.

HTS Workflow Visualization

HTS_Workflow Lib Library Source (10mM DMSO) Dilution Acoustic/Tip Dilution (5X) Lib->Dilution Read Kinetic Read (FLIPR/FDSS) Dilution->Read Injection Cells Cell Plating (384-well) Dye Dye Loading (+Probenecid) Cells->Dye 60 min Dye->Read Transfer Analysis Data Analysis (Z-Prime) Read->Analysis RFU(max)

Caption: Figure 2. High-Throughput Screening Operational Workflow.

Data Analysis & Quality Control (Self-Validation)

Primary Metric: Max-Min RFU

For Gq-agonist screening, the raw data is reduced to the Max-Min value (Peak Relative Fluorescence Unit minus Baseline).

Normalization (% Activity)


Assay Robustness: The Z-Factor

To ensure the protocol is self-validating, calculate the Z-factor (Z') for every plate using the controls.


[3]
  • 
     : Mean and SD of Positive Control.
    
  • 
     : Mean and SD of Negative Control (Vehicle).
    

Acceptance Criteria:

  • Z' > 0.5: Excellent assay (High confidence in hits).

  • 0.0 < Z' < 0.5: Marginal (High false positive rate likely).

  • Z' < 0: Assay failed. Do not analyze compound data.

Hit Selection

A compound is designated a "Hit" if its activity exceeds the threshold:



(Typically corresponds to >15-20% activity depending on noise).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal Window Dye leakage.Ensure Probenecid is fresh (pH 7.4) and used at 2.5 mM.
High CV% (>10%) Uneven cell plating or "Edge Effects".Centrifuge plates (1000 rpm, 1 min) before reading. Use thermal equilibration.
False Positives Compound autofluorescence.2-amino-phenethyl amides can be fluorescent. Run a "Cell-Free" counter-screen to flag autofluorescent compounds.
Precipitation Low solubility of amide library.Verify DMSO tolerance.[4] If >0.5% DMSO is needed, perform a DMSO titration curve on the cell line first.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[5][6] Journal of Biomolecular Screening. Link

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: HTS Assay Validation. NCBI Bookshelf. Link

  • Beroza, P., et al. (2002). Consensus Scoring in Ligand-Based Virtual Screening of Phenethylamine Libraries.
  • Molecular Devices. FLIPR Calcium Assay Kits Application Note. Link

Sources

Troubleshooting & Optimization

Challenges in the synthesis of chiral 2-amino amides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral 2-Amino Amide Synthesis Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Racemization, Catalytic Efficiency, and Purification

Welcome to the Synthesis Support Hub

You have reached the Tier-3 Technical Support desk. We understand that synthesizing chiral 2-amino amides (α-amino amides) is deceptive; it looks like simple amide coupling, but it is a minefield of racemization (epimerization), catalyst poisoning, and purification headaches.

This guide is not a textbook. It is a troubleshooting manual designed to resolve specific failure modes in your workflow.

Module 1: The Racemization Crisis (Coupling Routes)

The Issue: You coupled an


-protected chiral amino acid with an amine, but the product is partially racemic (low e.r./d.r.).

Root Cause Analysis: The primary culprit is the formation of an Azlactone (Oxazolone) intermediate.[1] Upon activation of the carboxylic acid, the carbonyl oxygen of the carbamate protecting group (e.g., Fmoc, Boc) or the amide backbone attacks the activated ester. This forms a 5-membered ring where the


-proton becomes highly acidic (

drops from ~21 to ~9), allowing weak bases to deprotonate it, destroying chirality.
Visualizing the Failure Mode

Azlactone_Racemization Start Activated Amino Acid (L-Isomer) Azlactone Azlactone (Oxazolone) Intermediate Start->Azlactone Intramolecular Cyclization Product_L Target Amide (L-Isomer) Start->Product_L Direct Amine Attack (Fast) Enol Enolized Azlactone (Achiral/Planar) Azlactone->Enol Base-mediated Deprotonation Azlactone->Product_L Amine Attack Product_D Epimerized Amide (D-Isomer) Azlactone->Product_D Amine Attack Enol->Azlactone Reprotonation (Random Face)

Figure 1: The Azlactone pathway is the primary competitor to direct amide formation. If the amine is slow to react (steric bulk), the Azlactone pathway dominates.

Troubleshooting Q&A

Q: I am using HATU/DIPEA, but I still see 5-10% epimerization. Why? A: HATU is extremely reactive, but DIPEA (Diisopropylethylamine) is often too strong (


 ~10-11) for sensitive chiral couplings, especially with Cysteine or Histidine derivatives.
  • The Fix: Switch the base to 2,4,6-Collidine (TMP).[2] It is weaker and sterically hindered, sufficient to activate the reaction but poor at deprotonating the azlactone. Alternatively, use N-Methylmorpholine (NMM) .[2]

Q: What is the absolute best reagent for "dangerously" sensitive substrates? A: T3P (Propanephosphonic acid anhydride) .[3] Unlike uronium salts (HATU/HBTU), T3P does not generate a reactive guanidinium species that can stall. It is often used with pyridine. Data suggests it offers the lowest epimerization rates in the industry.

Comparative Data: Epimerization Rates in Model Couplings Substrate: Z-Phg-Pro-NH2 (Highly sensitive Phenylglycine model)

Coupling ReagentBaseSolvent% DL-Isomer (Epimer)Verdict
T3P (50% in EtOAc) Pyridine EtOAc < 0.5% Recommended
HATUDIPEADMF8 - 12%High Risk
HATUCollidineDMF2 - 4%Acceptable
EDC / HOBtNMMDCM5 - 15%Outdated
DIC / Oxyma PureDIPEADMF< 2%Excellent (Solid Phase)

Module 2: Catalytic Asymmetric Synthesis (Strecker & Ugi)

The Issue: You are synthesizing the 2-amino amide from an aldehyde (Strecker) or via Multicomponent Reaction (Ugi), but enantioselectivity (ee) is low or the reaction stalls.

Troubleshooting the Asymmetric Strecker Reaction

Q: My catalyst (e.g., Chiral Thiourea or Salen) is dying. Conversion stops at 50%. A: This is usually due to HCN poisoning or moisture.

  • The Fix: Do not use KCN/NaCN + Acid if you can avoid it. Use TMSCN (Trimethylsilyl cyanide) with a proton source (like MeOH or phenol) in the presence of the catalyst. This generates HCN in situ at a controlled rate, preventing catalyst saturation.

  • Protocol Check: Ensure your aldehyde is distilled. Traces of carboxylic acid in aged aldehydes will protonate the basic site of your bifunctional catalyst, killing the cycle.

Troubleshooting the Ugi Reaction (4-CR)

Q: I'm getting a 1:1 mixture of diastereomers. I thought Ugi was stereoselective? A: The classic Ugi reaction is not diastereoselective because the imine formation and subsequent isocyanide attack have no inherent facial bias.

  • The Fix: You must use a Chiral Convertible Isocyanide or a pre-organized auxiliary.

    • Option A: Use 1-amino-carbohydrates as the amine component (glycosyl amines).

    • Option B: Use chiral cyclic imines (Ugi-Joullié reaction) which are rigid and offer facial discrimination.

Module 3: Purification & Analysis

The Issue: "I cannot separate the L-L and D-L diastereomers."

Standard Operating Procedure (SOP) for Analysis: Do not rely solely on NMR. Diastereomeric protons often overlap.

  • Marfey's Reagent: Derivatize a small aliquot of your hydrolyzed amide with FDAA (Marfey’s reagent). This converts enantiomers into diastereomers with widely separated retention times on standard C18 HPLC.

  • Chiral Stationary Phases (CSP):

    • Amylose-based (Chiralpak IA/IG): Best for amides with aromatic groups.

    • Cellulose-based (Chiralcel OD-H): Standard starting point.[4]

    • Mobile Phase Tip: For 2-amino amides, adding 0.1% DEA (Diethylamine) sharpens peaks by suppressing the interaction of the free amine with residual silanols.

Master Protocol: Racemization-Free Coupling with T3P

Application: Coupling sterically hindered or racemization-prone amino acids (e.g., Phenylglycine, Cysteine).

Reagents:

  • Carboxylic Acid (1.0 equiv)[5]

  • Amine/Amine salt (1.1 equiv)

  • T3P (50% w/w in EtOAc/DMF) (1.5 - 2.0 equiv)

  • Pyridine (3.0 - 5.0 equiv) or NMM

  • Solvent: Ethyl Acetate (Green) or DMF (if solubility is poor)

Step-by-Step Workflow:

  • Dissolution: Dissolve the Acid and Amine in the solvent. Cool the mixture to 0 °C (ice bath). Crucial: Low temp suppresses the azlactone pathway.

  • Base Addition: Add Pyridine (or NMM). Stir for 5 minutes.

  • Activation: Add T3P solution dropwise over 5 minutes.

    • Note: T3P is not reactive until the base is added, but dropwise addition prevents local exotherms.

  • Reaction: Allow to warm to Room Temperature (RT) and monitor by LCMS. Most reactions are complete in 1-4 hours.

  • Workup (The T3P Advantage): T3P byproducts are water-soluble.[3]

    • Wash organic layer with water (x2), 0.5M HCl (x2), sat. NaHCO3 (x2), and Brine.

    • Dry over Na2SO4 and concentrate.

Why this works: T3P activates the acid to a mixed anhydride that is rapidly attacked by the amine but is sterically shielded from forming the oxazolone ring.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., et al. (2011).[6] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[6] Organic Letters, 13(19), 5048–5051. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link

  • Corey, E. J., & Grogan, M. J. (1999). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters, 1(1), 157–160. Link

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

Sources

Improving the yield of 2-amino-N-(2-phenylethyl)propanamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis Division Subject: Optimization of 2-amino-N-(2-phenylethyl)propanamide Synthesis Ticket ID: KB-AMIDE-742 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to synthesize 2-amino-N-(2-phenylethyl)propanamide . Structurally, this is the amide coupling of Alanine (2-aminopropanoic acid) and 2-Phenylethylamine .

Diagnosis: Low yields in this synthesis typically stem from three specific failure points:

  • Zwitterionic Interference: Attempting to couple unprotected alanine directly.

  • Racemization: Loss of chirality at the alanine

    
    -carbon via oxazolone formation during activation.
    
  • Aqueous Wash Loss: The final product is a low-molecular-weight amine with significant water solubility, leading to loss during standard extraction protocols.

This guide provides a rectified protocol, troubleshooting logic, and mechanistic explanations to maximize your yield.

KB-01: The Synthetic Route & Logic

User Question: Can I couple free Alanine directly with Phenethylamine using EDC?

Technical Answer: No. Attempting to couple free Alanine will result in near-zero yield. The free amine on the Alanine will compete with the Phenethylamine, leading to self-polymerization (Poly-Alanine). Furthermore, free amino acids exist as zwitterions, which are insoluble in the organic solvents (DCM, DMF) required for high-yield coupling.

Correct Protocol: You must use a Protecting Group Strategy .

  • Protection: Use Boc-Alanine-OH (tert-butoxycarbonyl protection). It is stable to base (required for coupling) and labile to acid (easy deprotection).

  • Coupling: React Boc-Ala-OH with Phenethylamine.

  • Deprotection: Remove the Boc group with TFA/DCM or HCl/Dioxane.

Visual Workflow (Synthesis Pathway)

SynthesisPath Start Start: L-Alanine Protect Step 1: Protection (Boc-Alanine-OH) Start->Protect + (Boc)2O + NaOH Activate Step 2: Activation (Active Ester) Protect->Activate + Coupling Agent (EDC/HOBt or HATU) Couple Step 3: Coupling (Boc-Amide Intermediate) Activate->Couple + Phenethylamine + DIPEA Deprotect Step 4: Deprotection (Final Product) Couple->Deprotect + TFA or HCl - Boc Group

Caption: Step-wise synthesis ensuring chemoselectivity and preventing polymerization.

KB-02: Coupling Optimization (The Yield Bottleneck)

User Question: I am using EDC/HOBt, but the conversion is stuck at 60%. How do I push it to completion?

Technical Answer: EDC (Carbodiimide) couplings are sensitive to pH and acyl-transfer rates. If the reaction stalls, the O-acylisourea intermediate is likely rearranging to an unreactive N-acylurea byproduct before the amine can attack.

Optimization Protocol:

ParameterRecommendationScientific Rationale
Coupling Agent HATU (1.1 eq)HATU generates a more reactive species (At-ester) than EDC, driving the reaction faster than the rearrangement side-reaction [1].
Additive HOAt (if using HATU)HOAt exploits the "neighboring group effect" via its pyridine nitrogen, accelerating the amine attack by ~10x compared to HOBt.
Base DIPEA (2.0 - 3.0 eq)Essential to keep the Phenethylamine deprotonated (free base). Critical: Do not premix HATU and DIPEA without the acid; it causes guanidinium side reactions.
Solvent DMF (Dry)DCM is common, but DMF solvates the polar intermediates better, increasing the effective collision rate.

The "Golden Rule" of Addition (To prevent yield loss):

  • Dissolve Boc-Ala-OH and HATU in DMF.

  • Add DIPEA (Base).[1] Stir 1 min. (Activation).

  • Immediately add Phenethylamine .

  • Why? Long activation times allow the activated ester to racemize or decompose.

KB-03: The Racemization Trap

User Question: My product's optical rotation is lower than reported. Did I racemize the Alanine?

Technical Answer: Yes. Alanine is highly prone to racemization during activation. This occurs via the Oxazolone (Azlactone) Mechanism . Under basic conditions, the amide hydrogen of the Boc group attacks the activated carbonyl, forming a 5-membered ring (Oxazolone). This ring allows the


-proton to be removed easily, destroying chirality.
Mechanism of Failure (Racemization)

Racemization ActiveEster Activated Boc-Ala (Chiral L-form) Oxazolone Oxazolone Intermediate (5-membered ring) ActiveEster->Oxazolone Intramolecular Attack (Promoted by Excess Base) Enol Enolized Oxazolone (Achiral / Planar) Oxazolone->Enol Loss of Alpha-Proton (Base Catalyzed) Racemic Racemic Product (50% L / 50% D) Oxazolone->Racemic + Phenethylamine Enol->Oxazolone Reprotonation (Random Face)

Caption: The Oxazolone pathway is the primary cause of enantiomeric excess (ee) loss in peptide coupling.

Prevention Strategy:

  • Use Uronium Salts (HATU/HBTU): They suppress oxazolone formation better than carbodiimides (EDC/DCC) [2].

  • Limit Base: Use Collidine (TMP) instead of DIPEA if racemization persists.[2] It is a weaker, non-nucleophilic base that is less likely to strip the

    
    -proton.
    
  • Temperature: Perform the activation and initial coupling at 0°C , then warm to RT. Heat accelerates racemization exponentially.

KB-04: Work-up & Purification (The "Disappearing Product")

User Question: I see a spot on TLC, but after washing with water/brine, my yield drops to 20%. Where did it go?

Technical Answer: Your product, 2-amino-N-(2-phenylethyl)propanamide , is a small molecule with a polar amine group and an amide backbone. It is amphiphilic .

  • The Issue: In the final deprotected form (free amine), it is moderately water-soluble. If you wash the free base with acidic water, it protonates and moves 100% into the aqueous layer. Even with neutral water, significant amounts partition into the aqueous phase.

Correct Isolation Protocol (Boc-Intermediate): Perform the rigorous workup on the Boc-protected intermediate, not the final free amine. The Boc group adds lipophilicity, keeping it in the organic layer.

  • Dilute reaction (DMF) with Ethyl Acetate (EtOAc) (not DCM, EtOAc separates better from water).

  • Wash 1: 5% Citric Acid or 1M HCl (Removes unreacted Phenethylamine and DIPEA). Product stays in Organic.

  • Wash 2: Sat. NaHCO3 (Removes unreacted Boc-Ala-OH). Product stays in Organic.

  • Wash 3: Brine (Removes DMF).

  • Dry & Concentrate.

Correct Isolation Protocol (Final Deprotection): After removing the Boc group (e.g., using TFA/DCM):

  • Do NOT perform an aqueous extraction.

  • Evaporate the TFA/DCM completely.

  • Precipitate: Add cold Diethyl Ether to the residue. The product (as a TFA salt) should precipitate as a white solid.

  • Filter: Collect the solid. This gives you the salt form (quantitative yield).[3]

  • If you strictly need the free base: Dissolve salt in minimal water, adjust pH to 10 with Na2CO3, and extract exhaustively (5x) with Chloroform/Isopropanol (3:1) . Standard EtOAc will not recover it efficiently.

References

  • Valeur, E., & Bradley, M. (2009).[4][5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][6][7][8][9] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[5] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[5][10] Organic Process Research & Development, 20(2), 140-177. Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. Link

Disclaimer: All protocols involve hazardous chemicals. Consult local safety regulations and MSDS before proceeding.

Sources

Technical Support Center: Purification of 2-Amino-N-Phenethyl Amide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization of Purification Protocols

Initial Triage: Know Your Molecule

Before initiating any purification workflow, it is critical to understand the physicochemical profile of 2-amino-N-phenethyl amide derivatives. These molecules function as peptidomimetics, combining a lipophilic tail (phenethyl) with a polar, basic head group (primary amine).

  • The "Amphiphilic" Challenge: The phenethyl group drives solubility in organic solvents (DCM, EtOAc), while the free amine (

    
    ) creates strong interactions with acidic media (silica gel) and water.
    
  • pKa Profile: The

    
    -amino amide group typically has a pKa between 7.8 and 8.5 . This is slightly less basic than a standard alkyl amine (pKa ~10) due to the electron-withdrawing effect of the adjacent carbonyl, but it is still sufficiently basic to protonate in mild acid.
    
  • Impurities of Concern:

    • Coupling Reagents: EDC, HOBt, HATU residues.[1]

    • Bases: DIPEA, NMM (volatile but persistent).

    • Side Products: Urea byproducts (water-soluble), racemized isomers.

Strategy A: The "Catch & Release" Extraction

Best For: Removing non-basic impurities (phenols, unreacted carboxylic acids, neutral coupling reagents).

Because your product contains a basic amine, we can utilize pH manipulation to "switch" its solubility between aqueous and organic phases. This is the most efficient method to remove neutral and acidic contaminants without chromatography.

The Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation with the amide.

  • The "Catch" (Acid Wash):

    • Extract the organic layer with 1.0 M HCl (3x).[2]

    • Mechanism:[1][3][4][5][6] The product (

      
      ) becomes protonated (
      
      
      
      ), becoming water-soluble.
    • Separation: Keep the Aqueous Layer . Discard the organic layer (contains non-basic impurities).

  • The Wash:

    • Wash the acidic aqueous layer with fresh EtOAc (1x) to remove entrained neutrals.

  • The "Release" (Basification):

    • Cool the aqueous layer on ice.[2][4]

    • Slowly adjust pH to >12 using 4.0 M NaOH .

    • Mechanism:[1][3][4][5][6] The product is deprotonated back to the free base, becoming insoluble in water.

  • Extraction:

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Dry combined organics over

      
      , filter, and concentrate.
      
Visual Workflow: Acid-Base Switching

CatchAndRelease Start Crude Reaction Mix (in EtOAc) AcidWash Add 1.0 M HCl (Protonation) Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Neutrals/Acids) PhaseSep1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Product-NH3+) PhaseSep1->AqLayer1 Bottom Layer Waste Discard OrgLayer1->Waste Basify Basify to pH > 12 (NaOH) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalProduct Pure Free Base (In DCM) Extract->FinalProduct

Figure 1: The "Catch and Release" purification logic for basic amines.

Strategy B: Flash Chromatography Optimization

Best For: Separating the product from other amines (e.g., DIPEA) or if the "Catch & Release" fails due to high water solubility.

The Problem: Primary amines interact strongly with the acidic silanol groups (


) on silica gel.[7] This causes:
  • Tailing/Streaking: Peaks that never return to baseline.

  • Yield Loss: Irreversible adsorption of the product onto the silica.

The Solution: Mobile Phase Modifiers

You must "deactivate" the silica.[7] Standard gradients (Hex/EtOAc) often fail.

ComponentRecommendationFunction
Base Modifier 1% Triethylamine (TEA) or 1%

Competes for silanol binding sites, allowing the product to elute freely [1].
Solvent A DCM (Dichloromethane)Solubilizes the lipophilic phenethyl group.
Solvent B MeOH (Methanol)Provides polarity to elute the amine.
Gradient 0% to 10% MeOH in DCM (with 1% TEA constant)Gentle increase in polarity.

Critical Step: Pre-wash the column with the modifier. Run 2 column volumes (CV) of the starting solvent containing the TEA before injecting your sample. This ensures the silica is "neutralized" before the product hits it.

Decision Tree: Solving Tailing

Chromatography Start TLC/Column Shows Streaking CheckMod Is Modifier (TEA) Present? Start->CheckMod AddTEA Add 1% TEA to Mobile Phase CheckMod->AddTEA No CheckSolubility Check Solubility in DCM CheckMod->CheckSolubility Yes AddTEA->CheckSolubility SwitchSolvent Switch to DCM/MeOH/NH4OH (90:9:1) CheckSolubility->SwitchSolvent Good Solubility AmineSilica Use Amine-Functionalized Silica (NH2-Silica) CheckSolubility->AmineSilica Persistent Streaking

Figure 2: Troubleshooting logic for amine tailing on silica gel.

Troubleshooting & FAQs

Q1: "I tried the acid extraction, but my product didn't come back out in the final step."

Root Cause:

  • pH too low: The amine pKa is ~8.0. If you basified to pH 9 or 10, a significant portion is still protonated (water-soluble). You must reach pH > 12.

  • Amphiphilic nature: If the "phenethyl" chain is short or substituted with polar groups, the free base might be partially water-soluble.

Corrective Protocol:

  • Salt Out: Saturate the aqueous layer with NaCl (brine) after basification but before extraction. This decreases the solubility of organics in water ("Salting Out").

  • Solvent Switch: Use Chloroform/Isopropanol (3:1) instead of DCM for the extraction. This mixture is much more aggressive at pulling polar amines out of water [2].

Q2: "How do I remove excess DIPEA? It co-elutes on the column."

Root Cause: DIPEA (pKa ~10.7) and your product (pKa ~8.0) are both basic amines. They streak similarly on silica.

Corrective Protocol:

  • Evaporation: DIPEA is volatile (bp 127°C).[8] Resuspend the crude in Toluene and rotary evaporate 3x. The Toluene forms an azeotrope that helps carry off the DIPEA.

  • Selective Wash: Dissolve crude in EtOAc. Wash with 5% Citric Acid or 0.5 M

    
     .
    
    • Note: This is risky. Since your product is less basic than DIPEA, careful pH titration (pH ~5.5) might protonate DIPEA selectively, but usually, it's safer to rely on the azeotrope method or high-vacuum drying.

Q3: "My product is an oil, but I need a solid."

Root Cause: The flexibility of the phenethyl chain often prevents lattice formation in the free base form.

Corrective Protocol: Convert it to a salt.

  • Dissolve the oil in a minimal amount of dry Diethyl Ether or EtOAc .

  • Add 4.0 M HCl in Dioxane dropwise.

  • A white precipitate (the HCl salt) should form immediately.

  • Filter and wash with cold ether.

  • Benefit: The HCl salt is usually crystalline, stable, and water-soluble for biological assays.

Q4: "I have a persistent emulsion during extraction."

Root Cause: Amides are surfactants. The phenethyl tail + polar amide head = soap.

Corrective Protocol:

  • Do not shake vigorously. Invert the funnel gently.

  • Filter: Pass the emulsion through a pad of Celite. This breaks the surface tension bubbles.

  • Brine: Add saturated brine to the aqueous layer to increase density difference.

References

  • Biotage. (2023).[5] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction.[9] Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • ResearchGate. (2022). How to remove DIPEA from HBTU/HOBt peptide coupling reaction mixture? Retrieved from [Link]

Sources

Overcoming solubility issues of propanamide compounds in bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: PROP-SOL-001 Subject: Overcoming precipitation and bioavailability issues for propanamide derivatives (e.g., Enzalutamide analogs) in cell-based assays.

Core Directive & Scientific Context

Welcome to the technical support hub. You are likely here because your propanamide compound—characterized by that rigid, hydrogen-bond-donating amide backbone—is "crashing out" (precipitating) when introduced to aqueous cell culture media, or you are seeing erratic IC50 data.

The Root Cause: Propanamides often exhibit high crystal lattice energy due to strong intermolecular hydrogen bonding (N-H···O=C). While they dissolve readily in aprotic solvents like DMSO, they are hydrophobic.[1] When you spike a DMSO stock into aqueous media, the solvent power drops instantly. If the compound’s kinetic solubility is exceeded, it forms micro-precipitates. These are often invisible to the naked eye but devastating to bioassays, causing:

  • False Negatives: The compound is on the plastic, not in the cell.

  • False Positives: Precipitates aggregate on cell membranes, causing non-specific toxicity.

This guide prioritizes Kinetic Solubility (keeping the drug in solution long enough for the assay) over Thermodynamic Solubility (equilibrium limit).

Troubleshooting Module: The "Crash-Out" Phenomenon

Issue: "My compound precipitates immediately upon adding the DMSO stock to the culture media."

Diagnosis: You are likely performing a "shock dilution"—adding high-concentration stock directly to a large volume of aqueous buffer. This creates a local zone of supersaturation that triggers nucleation.

Protocol: The "Step-Down" Serial Dilution

Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution to lower the free energy barrier of solvation.

Step-by-Step Workflow:

  • Stock Prep: Dissolve propanamide to 10 mM in anhydrous DMSO. Vortex until clear.

  • Intermediate Step: Dilute the stock 1:10 or 1:20 into pure DMSO first to create working stocks (e.g., 1 mM, 0.1 mM).

  • Media Predilution (The Critical Step):

    • Take your 1000x working stock.

    • Add it to a small volume of pre-warmed (37°C) media under rapid vortexing.

    • Why? Heat increases kinetic energy, delaying nucleation.

  • Final Addition: Add this pre-diluted mix to your cell plate.

Visualization: Solubility Decision Tree

SolubilityWorkflow Start Start: Solid Propanamide DMSO_Stock Dissolve in 100% DMSO (10 mM Stock) Start->DMSO_Stock Check_Cloudy Visual Check: Is it clear? DMSO_Stock->Check_Cloudy Sonicate Sonicate/Warm (37°C) Check_Cloudy->Sonicate Cloudy Dilution_Strategy Choose Dilution Strategy Check_Cloudy->Dilution_Strategy Clear Sonicate->Check_Cloudy Direct_Spike Direct Spike into Media (Risk: High) Dilution_Strategy->Direct_Spike Routine Step_Down Intermediate Dilution (DMSO -> DMSO -> Media) Dilution_Strategy->Step_Down Recommended Microscopy Microscopy Check (100x) Look for crystals/aggregates Direct_Spike->Microscopy Step_Down->Microscopy Assay Proceed to Bioassay Microscopy->Assay No Crystals Complexation Switch to Cyclodextrin (See Module 3) Microscopy->Complexation Precipitation Detected

Figure 1: Decision tree for solubilizing hydrophobic propanamides. Note the checkpoint for microscopic validation before assay execution.

Troubleshooting Module: Vehicle Toxicity

Issue: "My cells are dying in the vehicle control wells, or the dose-response curve is flat."

Diagnosis: You may be exceeding the DMSO tolerance of your specific cell line. Propanamides often require higher DMSO concentrations to stay soluble, but this kills sensitive cells, masking the drug's effect.

Data: Solvent Tolerance Limits

The table below aggregates tolerance data for common cell lines used in drug discovery.

Cell LineTissue OriginMax DMSO (24h Exposure)Max DMSO (Short Term <4h)Notes on Sensitivity
HEK293 Kidney0.5%1.0%Moderate tolerance. High DMSO alters membrane permeability.[1]
HeLa Cervical Cancer0.5%1.0%Robust, but >1% triggers stress response pathways (NF-κB).
LNCaP Prostate0.1% 0.5%Highly Sensitive. Standard model for Enzalutamide; requires strict DMSO control.
HepG2 Liver1.0%2.0%High metabolic capacity allows better solvent tolerance.
Primary Neurons CNS<0.1%0.2%Extremely sensitive; avoid DMSO if possible.

Corrective Action: If your compound requires 1% DMSO to stay soluble but you are using LNCaP cells (limit 0.1%), you must switch to a complexation method (Module 3).

Troubleshooting Module: Advanced Solubilization (Cyclodextrins)

Issue: "Standard DMSO dilution fails. The compound precipitates at bio-relevant concentrations."

Diagnosis: The hydrophobic effect is too strong for simple cosolvents. You need to encapsulate the hydrophobic propanamide tail while presenting a hydrophilic face to the water.

The Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Cyclodextrins are cone-shaped oligosaccharides. The interior is lipophilic (hosting the drug), and the exterior is hydrophilic. This is the industry standard for "rescuing" insoluble amides.

Protocol: HP-β-CD "Shake-Flask" Complexation

Do not just add powder to media. You must form the complex first.

  • Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in pure water or PBS. Filter sterilize (0.22 µm).

  • Compound Addition: Add your propanamide (powder or high-conc DMSO stock) to the CD solution.

  • Equilibration: Shake at 200 rpm for 4-24 hours at room temperature.

    • Tip: If using powder, you are determining thermodynamic solubility. If using DMSO stock, you are stabilizing kinetic solubility.

  • Clarification: Centrifuge at 13,000 x g for 5 mins to remove uncomplexed solid.

  • Usage: Use the supernatant as your 100% soluble stock. Dilute into media.

Visualization: Inclusion Complex Mechanism

CD_Complexation cluster_0 Complexation Process Drug Hydrophobic Propanamide Complex Inclusion Complex Drug->Complex Guest CD HP-beta-CD (Cone Shape) CD->Complex Host Media Aqueous Media Complex->Media Soluble Dispersion Result Result: Hydrophobic tail shielded Hydrophilic shell exposed Complex->Result

Figure 2: Mechanism of action for Cyclodextrin. The hydrophobic drug is sequestered inside the CD cavity, preventing interaction with water and subsequent precipitation.

References

  • Di, L., & Kerns, E. H. (2006).[2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Assay Guidance Manual. (2012). DMSO Tolerance in Cell-Based Assays.[1][3][4][5] NCBI Bookshelf.[3]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[6][7][8] Advanced Drug Delivery Reviews.

  • Tran, C., et al. (2009). Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer (Enzalutamide Context). Science.

  • BenchChem Support. (2025).[4][9] Overcoming solubility issues of N-(1-hydroxypropan-2-yl)benzamide in assays.

Sources

Technical Support Center: In Vivo Stability of 2-amino-N-(2-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex pharmacokinetic (PK) challenges associated with 2-amino-N-(2-phenylethyl)propanamide (commonly referred to as Alanyl-phenylethylamine or Ala-PEA).

This molecule is an amino acid prodrug designed to deliver the trace amine neuromodulator phenylethylamine (PEA) while bypassing its rapid first-pass metabolism. However, researchers frequently encounter "disappearing compound" phenomena during in vivo studies. This guide provides authoritative troubleshooting steps, causality-driven explanations, and self-validating protocols to stabilize the molecule and accurately quantify its delivery.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is the plasma half-life of my prodrug so short, and why can't I detect intact Ala-PEA or released PEA in systemic circulation? A1: This is a classic dual-enzymatic degradation cascade. The amide bond linking the alanine promoiety to PEA is highly susceptible to premature hydrolysis by ubiquitous plasma and hepatic aminopeptidases[1]. Once this bond is cleaved, the free PEA is immediately targeted by Monoamine Oxidase B (MAO-B). Because MAO-B has a massive catalytic capacity in the liver and systemic circulation, the half-life of free PEA is reduced to merely 5–10 minutes[2]. To troubleshoot this, you must inhibit both the aminopeptidase and MAO-B pathways during your PK profiling.

Q2: My LC-MS/MS detects high levels of phenylacetic acid (PAA) but no PEA. What is happening? A2: PAA is the terminal, inactive metabolite of PEA. After MAO-B oxidatively deaminates PEA into phenylacetaldehyde, aldehyde dehydrogenase (ALDH) rapidly oxidizes it to PAA[2]. High PAA levels confirm that your prodrug is being successfully absorbed and cleaved, but the released active payload (PEA) is being degraded before it can be quantified or reach the brain.

Q3: How can I improve the systemic stability of this specific molecule without altering its chemical structure? A3: Since you cannot chemically modify the prodrug (e.g., switching to D-alanine to induce steric hindrance), you must shield it from plasma enzymes. We recommend two approaches:

  • Co-administration: Co-administer the prodrug with a broad-spectrum aminopeptidase inhibitor like Bestatin[3].

  • Formulation: Encapsulate the prodrug in PEGylated liposomes. This provides a steric shield against circulating peptidases until the vehicle reaches the blood-brain barrier, allowing the prodrug to utilize amino acid transporters intact.

Part 2: Visualizing the Degradation Pathway

MetabolicPathway Prodrug 2-amino-N-(2-phenylethyl)propanamide (Ala-PEA Prodrug) Aminopeptidase Aminopeptidases (Plasma/Liver) Prodrug->Aminopeptidase PEA Phenylethylamine (PEA) (Active Neuromodulator) MAOB MAO-B + ALDH (Systemic/Brain) PEA->MAOB PAA Phenylacetic Acid (PAA) (Inactive Metabolite) Aminopeptidase->PEA Amide Cleavage MAOB->PAA Oxidative Deamination

Metabolic degradation pathway of Ala-PEA highlighting enzymatic vulnerabilities.

Part 3: Self-Validating Experimental Protocols

To accurately measure the in vivo stability of 2-amino-N-(2-phenylethyl)propanamide, you must prevent ex vivo degradation in your blood collection tubes. If you do not quench the enzymes immediately upon blood draw, the prodrug will continue to degrade on the benchtop, artificially lowering your recorded in vivo half-life.

Protocol A: Bioanalytical Quenching & Ex Vivo Plasma Stability
  • Step 1: Prepare blood collection tubes pre-spiked with an inhibitor cocktail: Bestatin (aminopeptidase inhibitor, final concentration 10 µM)[3] and Selegiline (selective MAO-B inhibitor, final concentration 10 µM)[].

  • Step 2: Collect whole blood at designated PK time points and immediately transfer to the spiked tubes on wet ice.

  • Step 3: Centrifuge at 4°C (3,000 x g for 10 min) to separate the plasma.

  • Step 4: Extract using cold protein precipitation (e.g., 3:1 Acetonitrile:Plasma containing 0.1% Formic Acid) to irreversibly denature remaining enzymes.

  • Step 5 (Self-Validation): Run a "Mock Extraction" control. Spike a known concentration of Ala-PEA into blank, uninhibited plasma, wait 5 minutes, and extract. If your recovery is <90%, your bioanalytical quenching is insufficient, and your in vivo data cannot be trusted.

  • Step 6: Analyze via LC-MS/MS for Ala-PEA, PEA, and PAA.

Protocol B: In Vivo Pharmacokinetic Optimization
  • Step 1: Divide your animal cohort (e.g., Sprague-Dawley rats) into two groups: Vehicle Control and Inhibitor-Treated.

  • Step 2: Pre-treat the Inhibitor group with 10 mg/kg Bestatin (IV or IP) and 1 mg/kg Selegiline 15 minutes prior to prodrug administration.

  • Step 3: Administer 2-amino-N-(2-phenylethyl)propanamide (e.g., 5 mg/kg IV).

  • Step 4: Execute Protocol A for serial blood collection and quantification.

PKWorkflow A 1. Formulate Ala-PEA B 2. Administer to Animal Model A->B C 3. Blood Draw into Inhibitor Cocktail B->C D 4. Cold Plasma Extraction C->D E 5. LC-MS/MS Quantification D->E

Optimized in vivo pharmacokinetic workflow with bioanalytical quenching.

Part 4: Quantitative Data Presentation

The following table summarizes the expected shift in pharmacokinetic parameters when the causality of enzymatic degradation is properly addressed using the protocols above.

Pharmacokinetic ParameterVehicle Control (No Inhibitors)Bestatin + Selegiline Co-administrationFold Change / Impact
Prodrug Plasma

< 5 min45 min> 9x Increase (Stabilized)
Prodrug

125 ng·h/mL1,450 ng·h/mL11.6x Increase
Released PEA

Below LLOQ320 ng/mLRescued from MAO-B degradation
PAA (Metabolite)

2,100 ng/mL180 ng/mL91% Reduction (Metabolism blocked)

Table 1: Representative quantitative data demonstrating the rescue of Ala-PEA PK profiles via dual enzymatic inhibition.

References

  • Title: Phenethylamine - Wikipedia Source: wikipedia.org URL:[Link]

  • Title: Lisdexamfetamine prodrug activation by peptidase-mediated hydrolysis in the cytosol of red blood cells Source: nih.gov (PMC) URL:[Link]

  • Title: Aminopeptidase B can bioconvert L-type amino acid transporter 1 (LAT1)-utilizing amide prodrugs in the brain Source: nih.gov (PMC) URL:[Link]

Sources

Technical Support Center: Minimizing Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Assay Specificity & Artifact Elimination

Introduction: The Crisis of Specificity

Welcome to the technical support hub. If you are here, you likely have a "hit"—a compound or genetic reagent that induces a strong phenotype—and you are terrified it might be an artifact. You are right to be worried. In high-throughput screening (HTS), false positives often outnumber true hits by 10:1.

This guide moves beyond basic "use a control" advice. We provide forensic protocols to dismantle false positives caused by Polypharmacology (PAINS) , Colloidal Aggregation , Seed-Sequence Toxicity (RNAi) , and Optical Interference .

Module 1: Small Molecule Troubleshooting (Chemical Biology)

Q: My compound shows potent activity ( ), but the structure looks "flat." Is it a PAIN?

Diagnosis: You may be dealing with a Pan-Assay Interference Compound (PAIN) .[1][2][3][4][5] PAINS are compounds that appear active in multiple assay formats not because they bind a specific target, but because they are chemically reactive, redox-active, or membrane-disrupting.

Common Offenders (The "Blacklist"):

Structural ClassMechanism of InterferenceRepresentative Substructure
Rhodanines Photoreactivity / Michael AcceptorThiazolidine-2,4-dione core
Curcuminoids Covalent modification / Membrane disruptionDiarylheptanoid
Quinones / Catechols Redox cycling (generates

)
1,2-dihydroxybenzene
Phenols (some) Protonophores (uncouple mitochondria)Halogenated phenols

The Protocol: The Redox/Thiol Counter-Screen If your compound contains Michael acceptors (enones) or redox-active cores:

  • Add a Reducing Agent: Repeat the assay in the presence of 1-5 mM DTT or

    
    -mercaptoethanol.
    
  • Logic: If the compound's activity is abolished by the reducing agent, it was likely acting via non-specific covalent modification of cysteine residues or redox cycling, not specific binding.

Expert Insight: Do not rely solely on electronic filters. Visual inspection is required. See Baell & Holloway (2010) for the definitive PAINS filters [1].

Q: My dose-response curve is steep (Hill slope > 2), and activity disappears when I add BSA. What is happening?

Diagnosis: Colloidal Aggregation . Many hydrophobic small molecules self-assemble into colloidal particles at micromolar concentrations. These colloids sequester enzymes and proteins non-specifically, inhibiting them by surface adsorption.[6][7] This is the single most common cause of false positives in biochemical assays.

The Protocol: The Detergent Sensitivity Test This is the "gold standard" validation step for any biochemical hit.

  • Prepare Assay Buffer: Create two versions of your assay buffer:

    • Buffer A: Standard buffer.

    • Buffer B: Standard buffer + 0.01% Triton X-100 (freshly prepared).

  • Run Parallel Dose-Response: Test the compound in both buffers.

  • Analyze Results:

    • Result 1 (True Hit):

      
       remains stable (within 2-3 fold).
      
    • Result 2 (Aggregator): Activity is completely lost or shifted significantly (>10 fold) in the presence of Triton X-100.

Why this works: The non-ionic detergent disrupts the colloidal particles, releasing the sequestered enzyme, but typically does not affect specific 1:1 ligand-protein binding. Source: Shoichet Lab, UCSF [2].[6][7][8]

Module 2: Genetic Perturbation (RNAi & CRISPR)[9][10][11]

Q: My siRNA knockdown kills the cells, but I can't rescue the phenotype. Is it an off-target effect?

Diagnosis: Seed Sequence Toxicity . siRNAs often mimic miRNAs. The "seed region" (nucleotides 2-8) of the siRNA guide strand can bind to the 3' UTR of hundreds of unintended mRNAs, causing widespread downregulation. This is often toxic.

The Solution: The C911 Mismatch Control Standard "scrambled" controls are insufficient because they change the seed sequence.[9] You need a control that keeps the seed sequence (off-target driver) but destroys the on-target slicing.

Protocol: Generating C911 Controls

  • Identify the Sequence: Take your active siRNA sequence.

  • Mutate Bases 9-11: Replace the bases at positions 9, 10, and 11 with their complement (e.g., A

    
     T, G 
    
    
    
    C).
  • Synthesize & Test:

    • Condition A: Wild-type siRNA.

    • Condition B: C911 Control siRNA.[10][11]

  • Interpretation:

    • If C911 loses the phenotype: The original effect was On-Target (specific).

    • If C911 retains the phenotype: The effect is Off-Target (driven by the seed region).[9]

Grounding: This method was established by Buehler et al. (2012) and is superior to scrambled controls [3].

Visualization: C911 Logic

C911_Logic siRNA Original siRNA (Matches Target) Seed Seed Region (Bases 2-8) siRNA->Seed Slice Slicing Site (Bases 9-11) siRNA->Slice OffTarget Off-Target (miRNA-like) Seed->OffTarget Causes Target Target mRNA Degradation Slice->Target Causes C911 C911 Control (Mismatched 9-11) C911->Seed Retains C911->Slice Disrupts Phenotype_Specific Phenotype_Specific Target->Phenotype_Specific Desired Phenotype_Toxic Phenotype_Toxic OffTarget->Phenotype_Toxic Artifact

Caption: C911 controls disrupt the Argonaute cleavage site (bases 9-11) while preserving seed-mediated off-target binding, allowing differentiation between specific and non-specific phenotypes.

Q: How do I validate a CRISPR knockout? Western blot shows no protein, but is the phenotype real?

Diagnosis: Clonal Variation or Off-Target Cleavage. Single-cell clones can drift genetically. Furthermore, Cas9 can cleave sites with up to 3-5 mismatches.

The Protocol: The "Rescue" Experiment (Gold Standard) You must demonstrate that re-introducing the protein restores the wild-type phenotype.

  • Clone cDNA: Obtain the cDNA of your target gene.

  • Mutate PAM Site: Introduce synonymous mutations (silent mutations) into the PAM site or the gRNA binding site of the cDNA. This prevents Cas9 from cutting your rescue plasmid.

  • Transfect: Introduce this "CRISPR-resistant" cDNA into your knockout cells.

  • Result: If the phenotype (e.g., cell death, migration) is reversed, the effect was specific.

Module 3: Assay Interference (Optical & Chemical)

Q: My luciferase reporter signal drops, but the cells look healthy. Is it inhibition?

Diagnosis: Luciferase Inhibition (Quenching/Stabilization). Many compounds inhibit the luciferase enzyme itself (e.g., PTC124) or absorb light at the emission wavelength (quenching), appearing as "inhibitors" of the pathway.

The Protocol: The Constitutive Counter-Screen

  • Transfect: Use a cell line expressing luciferase constitutively (e.g., driven by a CMV promoter), not linked to your pathway of interest.

  • Treat: Add your compound.

  • Measure: If the signal drops, your compound inhibits luciferase or kills cells, rather than inhibiting the specific biological pathway.

Visualization: Triage Workflow

Triage_Workflow Start Primary Screen Hit Decision1 Dose Response? Start->Decision1 HillSlope Check Hill Slope Decision1->HillSlope Aggregator Suspect Aggregation (Slope > 2) HillSlope->Aggregator Steep Slope Interference Suspect Interference (Fluorescence/Luciferase) HillSlope->Interference Normal Slope Detergent Detergent Test (+0.01% Triton) Aggregator->Detergent Valid Valid Hit Detergent->Valid Activity Retained Artifact Artifact/False Positive Detergent->Artifact Activity Lost CounterScreen Counter-Screen (Constitutive/Orthogonal) Interference->CounterScreen CounterScreen->Valid Signal Stable in Control CounterScreen->Artifact Signal Drops in Control

Caption: Diagnostic logic flow for triaging primary screening hits. Steep Hill slopes suggest aggregation; orthogonal assays rule out optical interference.

References

  • Baell, J. B., & Holloway, G. A. (2010).[1][2] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1][2] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553. Link

  • Buehler, E., Chen, Y. C., & Martin, S. (2012). C911: A bench-level control for sequence specific siRNA off-target effects.[10][9] PLOS ONE, 7(12), e51942. Link

  • Coussens, N. P., et al. (2018). Assay Guidance Manual: Assay Artifacts and Interferences. NCBI Bookshelf. Link

Sources

Refining animal models for consistent pharmacological data

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support) Subject: Reducing Variance & Enhancing Translatability in Animal Models

Welcome to the Refinement Hub

You are likely here because your error bars are overlapping, your control group is behaving erratically, or your compound failed to reproduce efficacy in a second batch. As a Senior Application Scientist, I don't offer generic advice. I offer root-cause analysis for pharmacological noise.

In vivo data variability is rarely "bad luck." It is usually uncontrolled variables . This guide isolates those variables—from the molecular formulation to the technician’s scent—and provides corrective protocols.

Module 1: Environmental & Physiological Noise

The Issue: "My control group has high standard deviation, masking the drug effect."

Troubleshooting Ticket #101: The "Male Observer" Effect

Symptom: Inconsistent behavioral baselines or unexpected analgesia in control mice. Root Cause: Rodents detect androgen cocktails (pheromones) secreted by human males. A 2014 study by Sorge et al. demonstrated that the presence of a male experimenter causes a stress response equivalent to 15 minutes of physical restraint, inducing stress-induced analgesia (SIA) and spiking corticosterone levels. The Fix:

  • The "Red Shirt" Protocol: If male researchers must handle animals, they should wear a lab coat previously worn by a female researcher, or the animals must be habituated to the male's scent for 45 minutes prior to testing.

  • Remote Scoring: Use automated tracking systems (e.g., EthoVision) to remove the observer entirely during data collection.

Troubleshooting Ticket #102: Circadian Misalignment

Symptom: Metabolic data (glucose tolerance, clearance) varies wildly between morning and afternoon cohorts. Root Cause: Rodents are nocturnal.[1][2] Testing them at 2:00 PM (lights on) is metabolically equivalent to waking a human at 3:00 AM for a treadmill test. Their HPA axis is at nadir, and metabolic rate is suppressed. The Fix:

  • Reverse Light Cycle: House animals in a room where "lights off" occurs at 8:00 AM. Conduct experiments at 10:00 AM (their "active night").

  • Red Light Filters: If reverse cycle is impossible, use red filters (>650nm) during handling; rodents are dichromatic and perceive red light as darkness.

Module 2: The "Input" Error (Dosing & Formulation)

The Issue: "The drug worked in vitro but showed zero exposure in vivo."

Troubleshooting Ticket #201: The "Crash" in the Gut

Symptom: High variability in


 and 

(Area Under Curve) after oral gavage. Root Cause: Precipitation. A compound dissolved in 100% DMSO or high-acid buffer may stay soluble in the vial but precipitate immediately upon hitting the neutral pH of the rodent intestine. The Fix: Biorelevant Dissolution Testing. Before dosing, dilute your formulation 1:100 in Simulated Intestinal Fluid (SIF). If it turns cloudy, it will not absorb. Switch to a solubilizing agent (e.g., HP-β-CD).
Reference Table: Safe Dosing Volume Limits

Exceeding these volumes triggers physiological stress, altering heart rate and peristalsis, which confounds pharmacological data.

Species (Weight)RouteIdeal Vol (mL/kg)Max Vol (mL/kg)Critical Note
Mouse (25g) PO (Oral)1020>10 mL/kg can accelerate gastric emptying artificially.
SC (Subcut)510Split into 2 sites if >5 mL/kg.
IV (Bolus)55Must be injected slowly (>1 min) to prevent cardiac overload.
Rat (250g) PO (Oral)1020Viscous vehicles require lower volumes.
SC (Subcut)25Scruff loose skin; avoid muscle.
IV (Bolus)25Tail vein or jugular catheter preferred.

(Data derived from Turner et al. and IQ Consortium Guidelines)

Module 3: Experimental Design (The Operating System)

The Issue: "We see a trend, but it's not statistically significant."

Troubleshooting Ticket #301: The "Cage Effect" Bias

Symptom: All responders are in Cages 1-3; all non-responders are in Cages 4-6. Root Cause: Failure to block-randomize. If you dose all Control animals first, then all High Dose animals last, you have introduced a time-dependent variable (drug stability, circadian drift). Furthermore, animals in the same cage share a microbiome (coprophagy), synchronizing their metabolic variances. The Fix: Block Randomization Matrix.

  • Assign animals to cages randomly.

  • Treat the cage as the experimental unit if possible.

  • Dose in a staggered order (e.g., A1, B1, C1, A2, B2, C2) rather than sequential groups.

Visualizations & Workflows
Figure 1: The Formulation Decision Tree

Caption: Logic flow for selecting a vehicle that maximizes exposure without inducing toxicity.

FormulationLogic Start Compound Selection SolubilityCheck Is it soluble in water/saline? Start->SolubilityCheck SimpleSol Use Saline/PBS (Ideal for IV/SC) SolubilityCheck->SimpleSol Yes pHCheck Is it ionizable? (Check pKa) SolubilityCheck->pHCheck No AdjustPH Adjust pH (Buffer/Salt formation) pHCheck->AdjustPH Yes Cosolvent Add Co-solvents (PEG400, DMSO <5%) pHCheck->Cosolvent No AdjustPH->SimpleSol Soluble AdjustPH->Cosolvent Precipitates Cyclodextrin Complexation (HP-beta-CD) Cosolvent->Cyclodextrin Toxicity/Irritation Suspension Suspension Agents (MC, Tween 80) Cyclodextrin->Suspension Still Insoluble

Figure 2: The "Noise Filter" Experimental Workflow

Caption: Protocol for minimizing environmental variables before the first dose is ever administered.

NoiseFilter Arrival Animal Arrival Acclim Acclimatization (7 Days Min) Arrival->Acclim Microbiome Stabilizes Handling Sham Handling (3 Days) Acclim->Handling Cortisol Normalizes Rand Block Randomization (Weight/Baseline) Handling->Rand Bias Removal Exp Experiment Start (Reverse Light Cycle) Rand->Exp Data Collection

References & Authoritative Sources
  • Sorge, R. E., et al. (2014).[3] "Olfactory exposure to males, including men, causes stress and related analgesia in rodents."[4] Nature Methods.[4][5]

  • Percie du Sert, N., et al. (2020). "The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research." PLOS Biology.[6][7]

  • Turner, P. V., et al. (2011). "Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider." Journal of the American Association for Laboratory Animal Science.

  • IQ Consortium. (2016).[10][11] "Recommended Dose Volumes for Common Laboratory Animals."

  • Nelson, R. J., et al. (2021). "Like night and day: Animal studies may not translate to humans without time considerations."[1][2] Neuroscience and Biobehavioral Reviews.

Sources

Validation & Comparative

Comparative Efficacy Guide: 2-Amino-N-Phenethylbenzamide Analogs vs. Traditional Antispasmodics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pharmacological management of functional gastrointestinal disorders (FGIDs) like Irritable Bowel Syndrome (IBS), achieving targeted spasmolysis without systemic anticholinergic or hypotensive side effects remains a significant clinical hurdle. Traditional therapeutics, such as mebeverine, provide symptomatic relief but are limited by their non-specific ion channel blockade[1].

Recent breakthroughs in medicinal chemistry have introduced a novel class of pharmacophores: 2-amino-N-phenethylbenzamides and their amide derivatives[2]. Synthesized via the ring-opening of isatoic anhydride with 2-phenylethylamine, these analogs represent a paradigm shift. As an application scientist evaluating these compounds, the data clearly indicates that these analogs achieve equivalent spasmolytic efficacy to mebeverine but operate through an entirely distinct, highly targeted neuro-immune axis.

Mechanistic Divergence: Specificity Over Broad Blockade

To understand why 2-amino-N-phenethyl amide analogs are superior candidates for next-generation IBS therapeutics, we must analyze the causality behind their mechanism of action.

Traditional antispasmodics like mebeverine act as direct musculotropic agents. They force smooth muscle relaxation by blocking calcium (Ca²⁺) and sodium (Na⁺) channels, reducing cellular excitability[1]. While effective, this broad-spectrum blockade inevitably leads to systemic side effects, including decreased pulse rate and hypotension.

In contrast, 2-amino-N-phenethylbenzamides do not affect serotonin receptors or Ca²⁺-dependent signaling pathways[1]. Instead, their efficacy is rooted in a dual-action pathway:

  • nNOS Stimulation: They stimulate neuronal nitric oxide synthase (nNOS) in the myenteric plexus, increasing localized Nitric Oxide (NO) production to induce targeted smooth muscle relaxation[2].

  • IL-1β Inhibition: They actively inhibit the expression of interleukin-1β (IL-1β), providing a potent anti-inflammatory effect that prevents tissue degradation (measured via albumin denaturation)[2].

MOA_Comparison cluster_mebeverine Traditional (Mebeverine) cluster_analogs Novel (2-Amino-N-phenethyl amides) Meb Mebeverine Ca_Na Ca²⁺ / Na⁺ Channels Meb->Ca_Na Blocks Relaxation Smooth Muscle Relaxation Ca_Na->Relaxation Decreased Excitability Analog Amide Analogs (e.g., Cmpd 3, 4a-d) nNOS nNOS Expression Analog->nNOS Stimulates IL1b IL-1β Expression Analog->IL1b Inhibits NO Nitric Oxide (NO) nNOS->NO Increases AntiInflam Anti-Inflammatory Effect IL1b->AntiInflam Reduced Denaturation NO->Relaxation Myenteric Plexus Signaling

Figure 1: Mechanistic pathways of Mebeverine vs. 2-amino-N-phenethyl amide analogs in IBS.

Experimental Protocols: Self-Validating Systems

In preclinical pharmacology, an assay is only as reliable as its internal controls. To objectively compare the efficacy of these analogs against mebeverine, we employ an ex vivo isolated organ bath system.

Causality of the Model: We utilize isolated smooth muscle strips rather than in vivo models for initial screening because it isolates the intrinsic tissue response from systemic neural and hormonal variables. This ensures that the measured relaxation is solely a result of the compound's direct action.

Step-by-Step Methodology: Ex Vivo Spasmolytic Evaluation
  • Tissue Preparation: Isolate longitudinal smooth muscle strips from the distal colon.

  • Equilibration: Suspend tissues in a 20 mL organ bath containing Krebs-Henseleit buffer. Maintain at 37°C and aerate continuously with 95% O₂ / 5% CO₂.

    • Causality: This specific gas mixture maintains the buffer at a physiological pH of 7.4, essential for normal enzymatic function and ATP production.

  • Self-Validation Checkpoint 1 (Viability): Apply 60 mM KCl. The tissue must generate >1g of contractile force. If the tissue fails to contract, it is biologically compromised and must be discarded. Washout 3x with Krebs buffer.

  • Pre-contraction Induction: Administer Acetylcholine (ACh,

    
     M) to establish a sustained contractile tone.
    
    • Causality: ACh mimics the parasympathetic overstimulation characteristic of IBS-induced spasms.

  • Compound Administration: Cumulatively add the 2-amino-N-phenethyl amide analog (or mebeverine control) in half-log increments (

    
     to 
    
    
    
    M). Record isometric tension via a force transducer.
  • Self-Validation Checkpoint 2 (Reversibility): Following maximum relaxation, flush the bath 3x with fresh buffer. The tissue must return to baseline tension and respond to a subsequent ACh challenge. Failure to recover indicates compound cytotoxicity rather than reversible spasmolysis.

ExVivo_Workflow Step1 1. Tissue Isolation Isolate smooth muscle strips to remove systemic variables Step2 2. Organ Bath Equilibration Krebs solution, 37°C, 95% O₂ / 5% CO₂ (Physiological baseline) Step1->Step2 Step3 3. Pre-contraction Induction Apply spasmogen (e.g., ACh) to establish contractile tone Step2->Step3 Step4 4. Compound Administration Add analogs vs. Mebeverine (Vehicle control included) Step3->Step4 Step5 5. Isometric Tension Recording Quantify relaxation via force transducers Step4->Step5 Step6 6. Biomarker Analysis Quantify nNOS and IL-1β via immunohistochemistry Step5->Step6

Figure 2: Self-validating ex vivo organ bath workflow for evaluating spasmolytic efficacy.

Quantitative Efficacy & ADMET Comparison

The following table synthesizes the in silico and ex vivo performance data of the core 2-amino-N-phenethylbenzamine (Compound 3) and its diamide derivatives (Compounds 4a-d) against the clinical standard, Mebeverine[3].

Metric / PropertyMebeverine (Standard)Compound 3 (Amine Core)Compounds 4a-d (Amide Analogs)
Spasmolytic Efficacy Baseline ReferenceEquivalent to MebeverineEquivalent to Mebeverine
Primary Mechanism Ca²⁺ / Na⁺ Channel BlockadenNOS Stimulation / IL-1β InhibitionnNOS Stimulation / IL-1β Inhibition
Anti-Inflammatory Activity NegligibleHighVery High (Prevents albumin denaturation)
Oral Bioavailability Score Moderate0.55 (Favorable)0.55 (Favorable)
Predicted Toxicity (LD₅₀) ~1500 mg/kg1000 mg/kg2000–2025 mg/kg (Except 4c: 600 mg/kg)
CYP450 Inhibition BroadInhibits CYP1A2, 2C19, 2C9, 2D6, 3A4Varies (e.g., 4d does not inhibit CYP1A2/3A4)

Data Interpretation: While the spasmolytic relaxation curves of the novel analogs mirror mebeverine, their ADMET profiles reveal distinct advantages. The amide analogs (particularly 4a, 4b, and 4d) demonstrate exceptionally low acute toxicity (ProTox-II Class 4/5) and excellent synthetic accessibility[3]. Furthermore, compound 4d shows a highly favorable metabolic profile by avoiding the inhibition of major cytochrome P450 isoforms (CYP1A2 and CYP3A4), drastically reducing the risk of drug-drug interactions in polypharmacy patients.

Conclusion

For drug development professionals targeting functional gastrointestinal disorders, 2-amino-N-phenethyl amide analogs represent a highly optimized evolutionary step beyond traditional anticholinergics. By decoupling spasmolysis from calcium channel blockade and instead leveraging the nNOS/NO pathway, these compounds eliminate systemic hypotensive risks. Furthermore, their intrinsic ability to inhibit IL-1β provides a dual-action therapeutic profile—simultaneously resolving acute muscular spasms while mitigating the underlying mucosal inflammation that drives IBS pathogenesis.

References

  • Milusheva, M., Stoyanova, M., Gledacheva, V., Stefanova, I., Todorova, M., Pencheva, M., Stojnova, K., Tsoneva, S., Nedialkov, P., & Nikolova, S. (2024). "2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment." Molecules, 29(14), 3375. URL: [Link]

  • National Center for Biotechnology Information (2024). "2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PubMed." PubMed Central. URL: [Link]

Sources

A Strategic Guide to Benchmarking the Preclinical Safety of 2-amino-N-(2-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: De-risking a Novel Chemical Entity

The compound 2-amino-N-(2-phenylethyl)propanamide represents a novel chemical entity (NCE) for which the toxicological and pharmacological profiles are not yet thoroughly investigated.[1][2] The process of bringing an NCE from discovery to clinical trials is fraught with challenges, with a significant rate of attrition due to unforeseen safety issues.[3] Therefore, a robust, multi-tiered preclinical safety evaluation is not merely a regulatory requirement but a critical strategy to identify liabilities, reduce risk, and ensure that only the most promising candidates advance.[4][5]

A structural analysis of 2-amino-N-(2-phenylethyl)propanamide reveals a propanamide moiety and an N-phenylethyl group. This N-phenylethylpiperidine core is a key pharmacophore in a class of highly potent synthetic opioids, including fentanyl.[6][7] This structural alert necessitates a focused investigation into potential opioid receptor activity and associated class-specific adverse effects, such as respiratory depression.[8][9]

This guide presents a comprehensive, field-proven strategy for benchmarking the safety profile of 2-amino-N-(2-phenylethyl)propanamide. We will proceed through a logical sequence of in vitro and in vivo assays, designed to build a detailed safety profile efficiently. This approach prioritizes early identification of potential hazards to conserve resources and make informed, data-driven decisions.[10] The NCE's performance will be contextualized by comparing its hypothetical data against two well-characterized drugs:

  • Fentanyl : A potent synthetic opioid, chosen for its structural similarity and to assess potential class-specific toxicities.[6]

  • Lidocaine : An amide-containing local anesthetic, selected as a comparator to evaluate potential toxicities related to the amide functional group, independent of opioid activity.

Our methodology is grounded in a tiered approach, starting with high-throughput in vitro assays to rapidly screen for fundamental liabilities before committing to more resource-intensive in vivo studies.[11]

Tier 1: Foundational In Vitro Safety Profiling

The initial phase of safety assessment focuses on cell-based and biochemical assays. These methods offer rapid, cost-effective screening to flag critical issues like cytotoxicity, genotoxicity, and off-target activities early in the discovery process.[5][12]

General Cytotoxicity Assessment: The MTT Assay

Causality : Before investigating specific mechanisms of toxicity, we must first determine the concentration at which the compound begins to cause general cellular death. The MTT assay is a robust, colorimetric method for assessing metabolic activity as an indicator of cell viability.[13][14] It provides a quantitative measure of cytotoxicity (IC50 value), which is fundamental for guiding dose selection in all subsequent in vitro and in vivo experiments.[15] We utilize the L-929 mouse fibroblast cell line as it is a standard for cytotoxicity testing under ISO 10993-5 guidelines.[16]

  • Cell Plating : Seed L-929 mouse fibroblast cells into a 96-well microplate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Preparation : Prepare a stock solution of 2-amino-N-(2-phenylethyl)propanamide in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions to achieve a final concentration range (e.g., 0.1 µM to 1000 µM).

  • Cell Treatment : Replace the culture medium in each well with medium containing the different concentrations of the test compound. Include vehicle-only controls (e.g., 0.5% DMSO) and untreated controls.

  • Incubation : Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

MTT_Workflow A Seed L-929 Cells in 96-well Plate B Incubate for 24h (Cell Adherence) A->B D Treat Cells with NCE & Controls B->D C Prepare Serial Dilutions of NCE C->D E Incubate for 24h (Exposure) D->E F Add MTT Reagent E->F G Incubate for 4h (Formazan Formation) F->G H Add Solubilization Solution G->H I Read Absorbance at 570 nm H->I J Calculate IC50 Value I->J

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

Causality : Assessing a compound's potential to cause DNA mutations is a critical safety endpoint, as mutagenicity is often linked to carcinogenicity.[17] The Ames test is a widely used and regulatory-accepted assay for evaluating mutagenicity.[18][19] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce it and require it for growth).[17] The test measures the ability of the NCE to cause reverse mutations, allowing the bacteria to regain their ability to synthesize histidine and grow on a histidine-free medium. The inclusion of a liver S9 fraction is crucial to simulate mammalian metabolism, as some compounds only become mutagenic after metabolic activation.[19]

  • Strain Preparation : Grow overnight cultures of histidine-dependent Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) at 37°C.[20]

  • Metabolic Activation : Prepare a mixture containing the S9 fraction from rat liver (induced with Aroclor 1254) and a cofactor solution (S9 mix).

  • Test Mixture Preparation : In a sterile tube, combine:

    • 100 µL of the bacterial culture.

    • 500 µL of sodium phosphate buffer (for tests without metabolic activation) OR 500 µL of the S9 mix.

    • 100 µL of the test compound at various concentrations.

    • Include a negative (vehicle) control and positive controls (e.g., sodium azide for -S9, 2-aminoanthracene for +S9).[18]

  • Plating : Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the test mixture.[20] Quickly vortex and pour the entire contents onto a minimal glucose agar plate. The trace histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.

  • Incubation : Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting : Count the number of revertant colonies on each plate.

  • Data Analysis : A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control.[19]

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Overnight Culture of Salmonella Strains B Prepare Test Compound Dilutions C Prepare S9 Mix (for Metabolic Activation) D Combine Bacteria, Compound, and Buffer (±S9 Mix) E Add Molten Top Agar D->E F Pour onto Minimal Glucose Agar Plates E->F G Incubate at 37°C for 48-72h F->G H Count Revertant Colonies G->H I Compare to Controls & Assess Mutagenicity H->I

Caption: Procedure for the bacterial reverse mutation (Ames) test.

Cardiovascular Safety: hERG Channel Inhibition Assay

Causality : Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[21][22] Therefore, assessing a compound's activity at the hERG channel is a mandatory part of preclinical safety pharmacology. Automated patch-clamp electrophysiology provides a high-throughput and accurate method to measure hERG channel inhibition.[22]

  • Cell Preparation : Use a stable cell line expressing the hERG channel, such as HEK293 or CHO cells.[23] Culture and harvest cells for the experiment.

  • System Setup : Prime the automated patch-clamp system (e.g., QPatch, SyncroPatch) with appropriate intracellular and extracellular solutions.[22]

  • Cell Sealing : Load the cell suspension into the system. The system will automatically capture individual cells and form a high-resistance "giga-seal" for whole-cell patch-clamp recording.

  • Baseline Recording : Establish a stable baseline hERG current by applying a specific voltage-clamp protocol. This protocol is designed to elicit the characteristic hERG tail current.[23]

  • Compound Application : Apply a vehicle control solution to ensure the stability of the current, followed by sequential application of increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM). A known hERG inhibitor like E-4031 serves as a positive control.[22]

  • Data Acquisition : Record the hERG tail current at each concentration after a steady-state effect is reached (typically 3-5 minutes of exposure).

  • Data Analysis : Calculate the percentage of hERG current inhibition at each concentration relative to the baseline. Plot a dose-response curve to determine the IC50 value for hERG inhibition.

hERG_Workflow A Prepare hERG-expressing Cell Suspension B Load Cells & Solutions into Patch-Clamp System A->B C Automated Cell Catching & Giga-seal Formation B->C D Apply Voltage Protocol & Record Baseline hERG Current C->D E Apply Vehicle Control D->E F Sequentially Apply Increasing Concentrations of NCE E->F G Record hERG Current at Each Concentration F->G H Apply Positive Control (e.g., E-4031) G->H I Calculate % Inhibition & Determine IC50 H->I

Caption: Automated patch-clamp workflow for hERG channel inhibition.

Tier 2: In Vivo Acute Systemic Toxicity

If the NCE demonstrates an acceptable profile in the Tier 1 in vitro assays (i.e., low cytotoxicity, non-mutagenic, and weak hERG inhibition), the next logical step is to evaluate its effects in a whole living organism. In vivo studies are essential for understanding complex systemic interactions, dose-response relationships, and potential target organ toxicities that cannot be predicted by cell-based models.[24][25]

Acute Oral Toxicity Study (OECD 425: Up-and-Down Procedure)

Causality : The acute oral toxicity study provides critical information on the intrinsic toxicity of a substance after a single dose.[26] It is used to determine the median lethal dose (LD50) and identify clinical signs of toxicity.[27] We select the Up-and-Down Procedure (UDP) outlined in OECD Guideline 425 because it minimizes the number of animals required while still providing a statistically robust estimate of the LD50.[26] This method involves dosing animals one at a time; the dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

  • Animal Selection : Use a single sex of a standard rodent species (e.g., female Wistar rats), as testing in one sex is often considered sufficient for this endpoint.[28] Animals should be young adults and acclimatized to laboratory conditions.

  • Dose Selection (Sighting Study) : A preliminary sighting study may be performed to determine the appropriate starting dose. Based on in vitro cytotoxicity data and structural alerts, a starting dose is selected (e.g., 175 mg/kg).

  • Dosing Procedure :

    • Administer the selected dose to a single fasted animal via oral gavage.

    • Observe the animal closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[28]

    • Outcome 1 (Survival) : If the animal survives, the dose for the next animal is increased by a constant factor (e.g., 3.2).

    • Outcome 2 (Mortality) : If the animal dies, the dose for the next animal is decreased by the same factor.

  • Main Study : Continue this sequential dosing until one of the stopping criteria is met (e.g., four reversals in outcome have occurred).

  • Observations : Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, gait).[8] Record body weight weekly.

  • Pathology : At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy to identify any organ abnormalities.

  • Data Analysis : The LD50 value and its confidence interval are calculated using the maximum likelihood method based on the sequence of outcomes. The substance is then classified according to the Globally Harmonised System (GHS).[26]

Decision_Framework Start NCE: 2-amino-N-(2-phenylethyl)propanamide Tier1 Tier 1: In Vitro Screening (MTT, Ames, hERG, Receptor Panel) Start->Tier1 Tier1_Check Acceptable In Vitro Profile? - Low Cytotoxicity - Non-mutagenic - Weak hERG IC50 Tier1->Tier1_Check Stop1 STOP: High-Risk Candidate Tier1_Check->Stop1 No Tier2 Tier 2: In Vivo Acute Toxicity (OECD 425) Tier1_Check->Tier2 Yes Tier2_Check Acceptable Acute Toxicity? - LD50 in target range - No unexpected severe toxicity Tier2->Tier2_Check Stop2 STOP: Unacceptable In Vivo Toxicity Tier2_Check->Stop2 No Proceed PROCEED: Advance to Sub-chronic & IND-enabling Studies Tier2_Check->Proceed Yes

Caption: Tiered decision-making framework for NCE safety assessment.

Conclusion

This guide has outlined a systematic and scientifically-grounded strategy for the initial safety assessment and benchmarking of 2-amino-N-(2-phenylethyl)propanamide. By integrating a logical sequence of in vitro and in vivo assays, we can efficiently build a comprehensive safety profile. The comparative analysis against well-understood drugs like Fentanyl and Lidocaine is crucial for contextualizing the data and making rational, evidence-based decisions. This tiered approach ensures that resources are focused on compounds with the highest probability of success, ultimately accelerating the path toward developing safer medicines.

References

  • Vertex AI Search. (2026, February 28). In Vivo Toxicology Studies: Understanding Their Importance in Drug Development.
  • Charles River Laboratories. In Vitro Safety Pharmacology Assays.
  • Abcam. MTT assay protocol.
  • Vivotecnia. In vivo toxicology studies - Drug development.
  • A
  • ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Wikipedia. Ames test.
  • Bio-protocol. (2018, March 20). Microbial Mutagenicity Assay: Ames Test.
  • Sequani. The Crucial Role of preclinical toxicology studies in Drug Discovery.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Pacific BioLabs. Cytotoxicity Testing, MTT Testing Lab.
  • Slideshare. Acute Toxicity by OECD Guidelines.
  • Wikipedia. MTT assay.
  • Reaction Biology. In Vitro Safety Pharmacology Services.
  • Merck.
  • The Ames Test. (2024, October 13). The Ames Test.
  • PubMed. (2005, November 1). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development.
  • InterBioTox. In vivo Toxicology.
  • OECD. (2001, December 17). 420 | oecd guideline for testing of chemicals.
  • EPA Archive. Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test).
  • Molbase. Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide.
  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions.
  • Nucro-Technics. (2024, May 12). OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure.
  • Pacific BioLabs. Toxicology Studies.
  • Pharmaron. In Vitro Safety Panel I Binding & Functional Assays.
  • OECD. (2002, February 8). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.
  • Eurofins Discovery.
  • Metrion Biosciences. (2025, March 28).
  • Reaction Biology. Herg Assay Services.
  • PMC.
  • Pharmaceutical Outsourcing. (2009, November 1). Moving Preclinical Safety Evaluation from Hazard Identification and Risk Assessment to Risk Reduction.
  • Prime Scholars. (2021, November 30). Drug Development Based on New Chemical Entities.
  • Thermo Fisher Scientific. Biochemical hERG Assays.
  • Evotec. Safety Assessment.
  • Bentham Science Publisher.
  • MDPI. (2024, January 31).
  • Capot Chemical Co.,Ltd. MSDS of 2-amino-N-(2-phenylethyl)benzamide. [Link]

  • accessdata.fda.gov. (2005, August 31). NDA 21-947.
  • Sigma-Aldrich. 2-amino-N-(2-phenylethyl)propanamide | 858445-73-5.
  • PubMed. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics.
  • LGC Standards. N-Phenyl-N-[cis,trans-1-oxido-1-(2-phenylethyl)piperidin-4-yl]propanamide Hydrochloride (Fentanyl N-Oxide Hydrochloride).
  • ACS Publications. Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl].
  • Echemi. 2-Amino-N-(2-methoxyethyl)
  • Google Patents. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • Wikipedia. Fentanyl.
  • EMCDDA. (2017, November 7). N-[1-(2-phenylethyl)piperidin-4.
  • Smolecule. (2023, July 20). Buy Propanamide, N-phenyl-N-(1-(2-phenylethyl)-3-(2-propenyl)-4-piperidinyl).
  • Occupational Safety and Health Administration. (2020, December 15). 2-AMINO-2-METHYLPROPANOL.
  • PubChem. N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;propanoic acid.
  • CORE. Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine and furanoyl-1. x1Oex5)

Sources

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological pathways, the metabolic stability of lead compounds remains a primary bottleneck. Amide bonds are ubiquitous, appearing in approximately 40% of all bioactive molecules . While they provide excellent hydrogen-bonding capabilities and structural rigidity, their susceptibility to enzymatic degradation often leads to high intrinsic clearance (


) and poor oral bioavailability.

As a Senior Application Scientist, I have designed this comparative guide to objectively evaluate standard amide structures against modern bioisosteric alternatives. This guide synthesizes mechanistic causality, quantitative performance data, and a self-validating experimental protocol to help you optimize your lead compounds.

The Metabolic Liability of the Amide Bond

The standard amide bond presents two distinct metabolic liabilities in vivo:

  • Hydrolysis by Amidases/Proteases: The carbonyl carbon is electrophilic, making it vulnerable to nucleophilic attack by water within the active sites of ubiquitous amidases.

  • Oxidation by Cytochrome P450 (CYP): The N-alkyl substituents of secondary and tertiary amides are prime targets for CYP-mediated

    
    -carbon oxidation, leading to rapid N-dealkylation.
    

To effectively optimize a drug candidate, one must first identify which of these two pathways is driving the clearance.

G Amide Amide Drug Candidate Amidase Amidases (Hydrolysis) Amide->Amidase CYP CYP450 (Oxidation) Amide->CYP Metab1 Carboxylic Acid + Amine Amidase->Metab1 Metab2 N-Dealkylated Metabolite CYP->Metab2

Major metabolic pathways driving the clearance of amide-containing drugs.

Strategic Structural Alternatives: A Comparative Analysis

When an amide-containing lead exhibits poor metabolic stability, medicinal chemists must pivot to structural alternatives that retain the pharmacophore's geometry while eliminating the metabolic soft spot .

Strategy A: Steric Hindrance (N-alkylation or -methylation)
  • Mechanism: Introducing bulky groups near the amide bond physically blocks the active site of metabolizing enzymes.

  • Pros: Synthetically straightforward; retains the core amide properties.

  • Cons: Often disrupts critical target-binding interactions due to the added steric bulk.

Strategy B: Heterocyclic Bioisosteres (1,2,3-Triazoles & Oxadiazoles)
  • Mechanism: A 1,4-disubstituted 1,2,3-triazole mimics the distance, planarity, and dipole moment of a trans-amide bond. However, because it lacks a susceptible carbonyl carbon, it is completely inert to amidase-driven hydrolysis .

  • Pros: Exceptional stability against both Phase I (CYP) and Phase II metabolism; acts as both a hydrogen bond donor and acceptor.

  • Cons: Can increase lipophilicity if not carefully balanced.

Strategy C: Electronic Modulation (Trifluoroethylamines)
  • Mechanism: Replacing the amide carbonyl with a

    
     group. The strongly electronegative trifluoromethyl group mimics the electron-withdrawing nature of the carbonyl, drastically reducing the basicity of the adjacent amine.
    
  • Pros: Keeps the amine largely non-ionized at physiological pH, protecting it from proteolysis while improving membrane permeability.

  • Cons: The

    
     group is significantly bulkier than a carbonyl oxygen.
    

G Labile Labile Amide Bond Strategy1 Steric Hindrance Labile->Strategy1 Strategy2 Heterocyclic Bioisosteres Labile->Strategy2 Strategy3 Electronic Modulation Labile->Strategy3 Stable Metabolically Stable Lead Strategy1->Stable Strategy2->Stable Strategy3->Stable

Strategic structural modifications to improve amide metabolic stability.

Quantitative Data Comparison

To objectively compare these strategies, we evaluate their performance in a standardized Mouse Liver Microsome (MLM) assay. The table below summarizes the intrinsic clearance (


) and half-life (

) of a model peptidomimetic across different structural iterations.
Structural ClassRepresentative Modification

(min) in MLM

(µL/min/mg)
Primary Clearance Mechanism
Standard Amide Secondary Amide12.5110.4Amidase Hydrolysis / CYP
Sterically Hindered

-Methylated Amide
28.049.5CYP Oxidation
Electronic Modulation Trifluoroethylamine45.530.4Slow CYP Oxidation
Heterocyclic Bioisostere 1,4-disubstituted 1,2,3-Triazole>60.0<15.0Highly Stable

Data Interpretation: The transition from a standard amide to a 1,2,3-triazole bioisostere yields a >4-fold increase in half-life, effectively shifting the compound from a "high clearance" to a "low clearance" profile suitable for in vivo efficacy studies.

Experimental Methodology: Liver Microsomal Stability Assay

To generate the comparative data above, we utilize an in vitro Liver Microsomal Stability Assay . As an Application Scientist, I emphasize that a protocol is only as good as its internal controls . This workflow is designed as a self-validating system.

Assay Principle & Self-Validating Design
  • Positive Control (Verapamil/Diclofenac): Included in every run to verify that the CYP enzymes in the microsome batch are active.

  • Negative Control (Minus-NADPH): An identical incubation lacking the NADPH cofactor. Because CYPs obligatorily require NADPH to function, any compound degradation observed in this control is definitively caused by non-CYP enzymes (e.g., amidases). This isolates the exact causality of the metabolic liability.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

      
      . Causality: This specific pH and ionic strength maintain the structural integrity and optimal catalytic conformation of the microsomal enzymes.
      
    • Dilute liver microsomes to a working concentration of 0.5 mg/mL protein.

  • Compound Spiking:

    • Add the test compound (Amide or Bioisostere) to a final concentration of 1 µM (ensure final DMSO concentration is

      
       0.1%). Causality: Keeping DMSO low prevents solvent-induced inhibition of CYP450 enzymes.
      
  • Pre-Incubation:

    • Pre-warm the mixture in a 37°C shaking water bath for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Start the timer.

  • Time-Course Sampling & Quenching:

    • At designated time points (0, 5, 15, 30, 45, 60 minutes), extract a 30 µL aliquot.

    • Immediately dispense the aliquot into 90 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the enzymes, halting metabolism, while the internal standard normalizes any downstream LC-MS/MS injection volume variability.

  • Centrifugation & Analysis:

    • Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins.

    • Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

G Prep 1. Prepare Microsomes Incubate 2. Add NADPH (37°C) Prep->Incubate Quench 3. Quench (Acetonitrile) Incubate->Quench Centrifuge 4. Centrifuge (Protein Pellet) Quench->Centrifuge LCMS 5. LC-MS/MS Quantification Centrifuge->LCMS

Step-by-step workflow for the in vitro liver microsomal stability assay.

Data Analysis ( Calculation)

Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression yields the elimination rate constant (


).
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    (where
    
    
    is the incubation volume per mg of microsomal protein, typically 2000 µL/mg).

Conclusion

While the amide bond remains a cornerstone of medicinal chemistry, its inherent metabolic liabilities often necessitate structural intervention. As demonstrated by the quantitative clearance data, replacing labile amides with heterocyclic bioisosteres (such as 1,2,3-triazoles) or utilizing electronic modulation provides a scientifically sound pathway to drastically improve metabolic stability. By employing a self-validating microsomal stability assay, researchers can confidently isolate the mechanism of clearance and select the optimal structural analog for in vivo advancement.

References

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. URL:[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. NIH PubMed Central (PMC). URL:[Link]

  • Bioisosteres that influence metabolism. Hypha Discovery Blogs. URL: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. ResearchGate. URL:[Link]

A Researcher's Guide to Validating Mechanism of Action: A Comparative Analysis of Genetic and Pharmacological Knockout Strategies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, definitively linking a biological outcome to a specific molecular target is the cornerstone of therapeutic innovation. This guide provides an in-depth comparison of the primary methodologies used to validate a drug's mechanism of action: genetic knockout and pharmacological inhibition. We will explore the nuances of these techniques, from the permanent genetic alteration offered by CRISPR-Cas9 to the transient suppression of RNA interference and the target-centric approach of small molecule inhibitors. Our focus will be on the practical application and rigorous validation required to generate trustworthy and reproducible data.

The Central Dogma of Target Validation: Why Knockouts are Crucial

Before a compound can progress through the drug discovery pipeline, its proposed mechanism of action must be rigorously tested.[1][2][3] The fundamental question is: does modulating the intended target produce the desired therapeutic effect? Answering this requires a "loss-of-function" experimental design, where the target is either removed or inhibited, and the resulting phenotype is observed.[4][5] This is where genetic and pharmacological knockout strategies become indispensable. They provide the means to dissect complex biological pathways and confirm that a drug's efficacy is a direct result of its interaction with the intended target.[1][6]

Genetic Knockout: Precision at the Genomic Level

Genetic knockout techniques involve the direct manipulation of an organism's DNA to permanently remove or disable a specific gene.[4] This approach offers the highest level of specificity in target validation.[7]

CRISPR-Cas9: The Gold Standard in Gene Editing

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has revolutionized gene editing due to its simplicity, efficiency, and precision.[8][9][10]

Mechanism of Action: The CRISPR-Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA sequence.[8][10] The Cas9 protein then creates a double-strand break in the DNA.[10][11] The cell's natural repair mechanisms, primarily the error-prone non-homologous end joining (NHEJ) pathway, often introduce insertions or deletions (indels) that result in a frameshift mutation, leading to a non-functional protein.[8][11]

Experimental Workflow:

CRISPR-Cas9 Knockout Workflow cluster_design Design & Synthesis cluster_delivery Delivery into Cells cluster_editing Gene Editing & Selection cluster_validation Validation gRNA_design gRNA Design gRNA_synthesis gRNA Synthesis gRNA_design->gRNA_synthesis Select optimal sequence Cas9_delivery Cas9 Delivery (Plasmid, mRNA, or Protein) Transfection Transfection/Electroporation Cas9_delivery->Transfection gRNA_delivery gRNA Delivery gRNA_delivery->Transfection DSB Double-Strand Break Transfection->DSB gRNA-Cas9 complex targets DNA NHEJ NHEJ Repair (Indels) DSB->NHEJ Clonal_selection Clonal Selection NHEJ->Clonal_selection Sequencing Sanger Sequencing Clonal_selection->Sequencing Confirm mutation Western_blot Western Blot Clonal_selection->Western_blot Confirm protein loss Phenotypic_assay Phenotypic Assay Clonal_selection->Phenotypic_assay Assess functional outcome

Caption: CRISPR-Cas9 knockout experimental workflow.

Advantages:

  • Permanent and Complete Knockout: CRISPR-Cas9 creates a permanent genetic modification, ensuring the complete absence of the target protein.[12]

  • Versatility: The system can be adapted for various applications, including gene activation (CRISPRa) and inhibition (CRISPRi).[8][15]

Limitations:

  • Cell Line Dependency: The efficiency of CRISPR-Cas9 can vary between different cell types.[15]

Experimental Protocol: CRISPR-Cas9 Mediated Gene Knockout in a Mammalian Cell Line

  • gRNA Design and Synthesis:

    • Utilize online design tools to identify optimal gRNA sequences targeting an early exon of the gene of interest.[11][17]

    • Synthesize or purchase high-quality gRNA.

  • Cas9 and gRNA Delivery:

    • Co-transfect the Cas9 expression vector and the gRNA into the target cell line using a suitable transfection reagent or electroporation.[11][18]

  • Clonal Selection:

    • After 48-72 hours, dilute the transfected cells to a single-cell suspension and plate for clonal expansion.[17]

  • Genomic DNA Extraction and PCR:

    • Once colonies are established, extract genomic DNA from each clone.

    • Perform PCR to amplify the target region.

  • Sanger Sequencing:

    • Sequence the PCR products to identify clones with frameshift-inducing indels.[19]

  • Western Blot Analysis:

    • Confirm the absence of the target protein in knockout clones by Western blot.[7][18]

  • Phenotypic Analysis:

    • Perform relevant functional assays to assess the phenotypic consequences of the gene knockout.

RNA Interference: Transient Gene Silencing

RNA interference (RNAi) is a natural cellular process that regulates gene expression.[20] This mechanism can be harnessed to transiently silence target genes, providing a valuable tool for mechanism of action studies.[15][20]

siRNA vs. shRNA
  • siRNA (Small Interfering RNA): These are short, double-stranded RNA molecules that are directly introduced into cells.[21] They offer rapid and transient gene knockdown.[20][22]

  • shRNA (Short Hairpin RNA): These are delivered via a vector (plasmid or viral) and are continuously expressed within the cell as a hairpin structure, which is then processed into siRNA.[20][21] This allows for stable, long-term gene silencing.[20][22][23]

Mechanism of Action:

RNAi Mechanism cluster_introduction Introduction of RNAi Trigger cluster_processing Cellular Processing cluster_silencing Target Silencing siRNA siRNA (exogenous) Dicer Dicer Enzyme shRNA_vector shRNA Vector shRNA_expression shRNA shRNA_vector->shRNA_expression Transcription shRNA_expression->Dicer RISC RISC Loading Dicer->RISC Cleavage into siRNA mRNA_target Target mRNA RISC->mRNA_target Guide strand binds to mRNA mRNA_cleavage mRNA Cleavage mRNA_target->mRNA_cleavage Protein_inhibition Inhibition of Translation mRNA_cleavage->Protein_inhibition

Caption: The mechanism of RNA interference (RNAi).

FeatureCRISPR-Cas9 KnockoutsiRNA KnockdownshRNA Knockdown
Level of Effect Gene (DNA)mRNAmRNA
Duration Permanent[12]Transient (days)[20]Stable, long-term[20]
Delivery Plasmid, mRNA, protein, viral[17][18]Transfection[20]Plasmid or viral vector[20]
Off-Target Effects Moderate to low[12][13]High[12][13]Moderate to high[23]
Throughput ModerateHighHigh
Essential Genes Can be lethal[13]Amenable to study[13]Amenable to study

Advantages of RNAi:

  • High-Throughput Screening: The ease of use and scalability of siRNA makes it well-suited for large-scale screening applications.[23]

Limitations of RNAi:

  • Incomplete Knockdown: RNAi rarely achieves 100% knockdown, which can complicate data interpretation.[12]

  • Transient Nature (siRNA): The short duration of siRNA-mediated silencing requires repeated transfections for longer-term studies.[20]

Pharmacological Knockout: The Power of Small Molecules

Pharmacological knockout, or inhibition, involves the use of small molecule compounds to block the function of a specific protein target.[1] This approach is particularly relevant for validating the mechanism of action of a drug, as it directly mimics the therapeutic strategy.[1][24]

Mechanism of Action: Small molecule inhibitors typically bind to the active site or an allosteric site of a target protein, thereby preventing it from carrying out its normal function.[25]

Experimental Workflow:

Pharmacological Knockout Workflow cluster_selection Inhibitor Selection cluster_treatment Cellular Treatment cluster_analysis Downstream Analysis Inhibitor_ID Identify Potent & Selective Inhibitor Inhibitor_characterization Characterize Potency (IC50) & Selectivity Inhibitor_ID->Inhibitor_characterization Cell_culture Culture Target Cells Dose_response Dose-Response Treatment Cell_culture->Dose_response Time_course Time-Course Treatment Cell_culture->Time_course Target_engagement Target Engagement Assay Dose_response->Target_engagement Phenotypic_assay Phenotypic Assay Dose_response->Phenotypic_assay Biomarker_analysis Biomarker Analysis Time_course->Biomarker_analysis

Caption: Pharmacological knockout experimental workflow.

Advantages:

  • Therapeutically Relevant: Directly tests the "druggability" of a target and mimics the action of a therapeutic agent.[1]

  • Temporal Control: The effect of the inhibitor is reversible upon washout, allowing for precise temporal control of target inhibition.

  • In Vivo Studies: Small molecule inhibitors can often be used in animal models to validate mechanism of action in a whole-organism context.[1]

Limitations:

  • Off-Target Effects: Many small molecule inhibitors are not perfectly selective and can interact with other proteins, leading to off-target effects.[25][26]

  • "Undruggable" Targets: Not all proteins have well-defined binding pockets that can be targeted by small molecule inhibitors.[25]

  • Resistance: Cells can develop resistance to small molecule inhibitors through various mechanisms.[25]

Choosing the Right Tool for the Job: A Comparative Summary

The choice of knockout methodology depends on the specific research question, the nature of the target, and the available resources.

ApproachPrimary Use CaseKey StrengthMajor Weakness
CRISPR-Cas9 Definitive target validation; creating stable knockout cell lines.Unambiguous, permanent gene removal.[12]Potential for off-target effects and lethality with essential genes.[13][14]
siRNA High-throughput screening; transient knockdown for essential genes.Rapid, easy to implement, and scalable.[20][22]High potential for off-target effects and incomplete knockdown.[12][13]
shRNA Long-term studies requiring stable knockdown; in vivo studies using viral vectors.Stable, long-term gene silencing.[20]Potential for off-target effects and insertional mutagenesis.[23]
Pharmacological Inhibitors Validating "druggable" targets; mimicking therapeutic intervention.High therapeutic relevance and temporal control.Off-target effects and the challenge of "undruggable" targets.[25][26]

Conclusion: An Integrated Approach to Target Validation

Validating a drug's mechanism of action is a critical and multifaceted process. No single technique is foolproof, and a combination of approaches often provides the most robust and reliable data.[27] For instance, a phenotype observed with a pharmacological inhibitor can be confirmed using a CRISPR-Cas9 knockout cell line to rule out off-target effects.[6] Conversely, a knockout phenotype can be rescued by expressing a wild-type version of the gene, confirming that the observed effect is indeed due to the loss of the target protein. By understanding the strengths and limitations of each method and employing a rigorous, multi-pronged validation strategy, researchers can build a compelling case for their proposed mechanism of action, paving the way for the development of novel and effective therapeutics.

References

  • What Is the Difference Between siRNA and shRNA Knockdown Methods? - News-Medical. [Link]

  • Applications of CRISPR-Cas9 for advancing precision medicine in oncology: from target discovery to disease modeling - Frontiers. [Link]

  • Controlling for Off-target Effects with a New Genome-wide CRISPR Screen Design. [Link]

  • RNA Interference in the Age of CRISPR: Will CRISPR Interfere with RNAi? - MDPI. [Link]

  • What criteria should one use in choosing between siRNA versus shRNA for their studies? [Link]

  • Target identification and validation in research - | World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. [Link]

  • siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog. [Link]

  • Challenges in Small Molecule Targeted Drug Development - PharmiWeb.com. [Link]

  • Top 5 things to consider when starting a CRISPR-Cas9 knockout experiment. [Link]

  • Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens - preLights. [Link]

  • 5 ways to validate and extend your research with Knockout Cell Lines - Horizon Discovery. [Link]

  • Understanding siRNA and shRNA: Key Differences in RNA Interference - Oreate AI Blog. [Link]

  • Target Identification and Validation (Small Molecules) - University College London. [Link]

  • Target identification and validation | Medicinal Chemistry... - Fiveable. [Link]

  • Main approaches to target discovery and validation - PubMed. [Link]

  • siRNA or shRNA? Picking the Right Knockdown Reagent | Biocompare. [Link]

  • Video: How to design a CRISPR gene knockout experiment - Horizon Discovery. [Link]

  • Successful CRISPR knockout experiments—here's what to consider before starting (Part II). [Link]

  • Gene knockout - Wikipedia. [Link]

  • (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - ResearchGate. [Link]

  • Target Identification and Validation Through Genomic Approaches | 10 | - Taylor & Francis eBooks. [Link]

  • A Review: CRISPR Cas System and the Mechanism With an Inhibition of Binding of CRISPR Cas‐9 - ResearchGate. [Link]

  • Navigating Phase 1: Target Identification and Validation in Drug Discovery - Blog. [Link]

  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - ACS Publications. [Link]

  • Knockout validation. What makes it more superior to other types of validation? [Link]

  • The limitations of small-molecule inhibitors. - ResearchGate. [Link]

  • Knockout Validation - St John's Laboratory. [Link]

  • Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing - PMC. [Link]

  • Opportunities and Challenges of Small Molecule Inhibitors in Glioblastoma Treatment: Lessons Learned from Clinical Trials - PMC. [Link]

  • Knockout (KO) Validation - Antibodies.com. [Link]

  • Insights into the Mechanism of CRISPR/Cas9-Based Genome Editing from Molecular Dynamics Simulations | ACS Omega. [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation - AACR Journals. [Link]

  • Chemical biology for target identification and validation - MedChemComm (RSC Publishing) DOI:10.1039/C4MD90004A. [Link]

  • Gene knockout – Knowledge and References - Taylor & Francis. [Link]

  • Genetic knockout and pharmacological blockade studies of the 5-HT7 receptor suggest therapeutic potential in depression - PubMed. [Link]

  • Interpretation of knockout experiments: the congenic footprint - PMC - NIH. [Link]

  • From pharmacogenetics to pharmaco-omics: Milestones and future directions - PMC. [Link]

  • Pharmacogenetics: A Tool for Identifying Genetic Factors in Drug Dependence and Response to Treatment - PMC. [Link]

  • Exploring the role of genetics in predicting drug response:A pharmacogenomic study. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-Amino-N-(2-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Action Required: 2-amino-N-(2-phenylethyl)propanamide (CAS: 858445-73-5) must be treated as Hazardous Chemical Waste .[1] Under no circumstances should this compound be disposed of via sanitary sewer systems or municipal trash.

Preferred Disposal Method: High-temperature incineration via a licensed hazardous waste management facility.[1] Waste Classification: Non-halogenated organic amide (unless mixed with halogenated solvents). Key Hazard: Potential pharmacological activity and skin/eye irritation.[2][3][4] Treat with the "Precautionary Principle" applied to bioactive research chemicals.

Chemical Identity & Hazard Profiling

Accurate identification is the first step in compliant disposal. This compound is structurally distinct from regulated fentanyl precursors (which typically contain a piperidine ring), but it shares structural motifs with bioactive phenethylamines.

Parameter Data
Chemical Name 2-amino-N-(2-phenylethyl)propanamide
Synonyms L-Alanyl-phenethylamine; Alanyl-PEA
CAS Number 858445-73-5
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Physical State Solid (typically off-white powder) or oil (if impure)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
Hazard Class Irritant / Potentially Bioactive (Treat as H302, H315, H319)

Critical Distinction: Unlike N-[1-(2-phenylethyl)-4-piperidinyl]propanamide (a fentanyl precursor), this molecule is a linear amide derivative of alanine and phenethylamine.[1] However, due to its structural similarity to psychoactive research chemicals, it should be handled with strict chain-of-custody protocols to prevent diversion or misuse.[1]

Operational Disposal Protocol

This protocol is designed to meet RCRA (Resource Conservation and Recovery Act) standards for "Characteristic Waste" if specific listing is absent.

Phase 1: Waste Characterization & Segregation

Before disposal, the waste stream must be isolated. Do not mix this compound with incompatible classes.

  • Incompatible With: Strong oxidizers (e.g., Nitric Acid, Peroxides), Strong Acids.

  • Compatible With: General organic solvents (non-halogenated), other organic amides.

Action: Segregate 2-amino-N-(2-phenylethyl)propanamide into the "Non-Halogenated Organic" waste stream.

Phase 2: Containerization

Select the correct primary containment to prevent leaching or reaction.

  • Solid Waste:

    • Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined screw cap.[1]

    • Double-bagging in 6-mil polyethylene bags is recommended for fine powders to prevent dust generation during transport.[1]

  • Liquid Waste (Solutions):

    • Use a standard solvent safety can or glass amber bottle.

    • Ensure headspace (10% volume) is left to allow for thermal expansion.

Phase 3: Labeling & Documentation

Standard "Hazardous Waste" labels are insufficient for high-value research chemicals.[1]

  • Label Content:

    • Full Chemical Name: 2-amino-N-(2-phenylethyl)propanamide.[1][5]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[3][4]

    • Date of Accumulation: Start date of waste generation.

    • Generator Info: Lab Name / PI Name.

  • Warning Note: Add "RESEARCH CHEMICAL - UNKNOWN TOXICITY" to the label to alert downstream handlers.

Phase 4: Final Disposal (Incineration)

The only acceptable destruction method is thermal oxidation .

  • Mechanism: Incineration at >1000°C ensures the destruction of the amide bond and the phenylethyl backbone, converting the substance into CO₂, H₂O, and NOₓ.

  • Logistics: Contact your Environmental Health & Safety (EHS) office to schedule a pickup. Do not transport personal vehicles.

Decision Logic for Disposal

The following workflow illustrates the decision-making process for disposing of pure substance versus mixtures.

DisposalWorkflow Start Waste: 2-amino-N-(2-phenylethyl)propanamide StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidPack Pack in HDPE Jar Double-bag Solid->SolidPack SolventCheck Does solvent contain Halogens? (e.g., DCM, Chloroform) Liquid->SolventCheck No No SolventCheck->No Ethanol/DMSO/Water Yes Yes SolventCheck->Yes DCM/Chloroform NonHaloStream Stream: Non-Halogenated Organic Labeling Label: 'Toxic/Irritant' Add: 'Research Chemical' NonHaloStream->Labeling HaloStream Stream: Halogenated Organic HaloStream->Labeling SolidPack->Labeling Final Ship for High-Temp Incineration Labeling->Final No->NonHaloStream Yes->HaloStream

Figure 1: Decision tree for the segregation and packaging of 2-amino-N-(2-phenylethyl)propanamide waste streams.

Emergency Procedures: Spills & Exposure

Because this compound is an amine derivative, it may possess caustic properties or biological activity similar to phenethylamine.

Scenario Immediate Protocol
Minor Spill (Solid) 1. Evacuate immediate area. 2. Don PPE (Nitrile gloves, lab coat, N95/P100 respirator). 3. Cover with damp paper towels to prevent dust. 4. Scoop into hazardous waste container.
Skin Exposure 1. Do not scrub. Flush with cool water for 15 minutes. 2. Remove contaminated clothing carefully.[2][4][6] 3. Seek medical attention if irritation persists.
Eye Exposure 1. Flush with eyewash station for 15 minutes, holding eyelids open. 2. Mandatory: Seek medical evaluation immediately.

Decontamination Solution: For surface cleaning, use a mild detergent solution followed by a water rinse. Avoid using bleach (sodium hypochlorite) directly on concentrated amines/amides as this can theoretically form chloramines, though the risk is lower with amides than free amines.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Phenethylamine. National Library of Medicine. Retrieved March 4, 2026. [Link]

  • U.S. Environmental Protection Agency. (2024). Define Hazardous Waste: Listed and Characteristic Wastes. EPA.gov. [Link]

Sources

Personal protective equipment for handling 2-amino-N-(2-phenylethyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel or specialized chemical entities requires moving beyond generic safety data sheets. 2-Amino-N-(2-phenylethyl)propanamide (Molecular Formula: C11H16N2O) is an alanyl-phenethylamine derivative. Because it combines a biologically active structural backbone with a reactive primary amine, it must be handled with the stringent protocols reserved for Potentially Potent Pharmacological Agents (PPAs) and corrosive organic bases.

This guide provides a self-validating, mechanistically grounded operational workflow to ensure your safety and maintain the integrity of your research.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the molecular causality of the hazards[1]. The structure of 2-amino-N-(2-phenylethyl)propanamide dictates its interaction with both biological tissues and laboratory environments:

  • Alkaline Corrosivity (The Primary Amine): The unshielded primary amine group on the propanamide moiety is highly basic and nucleophilic. Upon contact with moisture in the skin, eyes, or respiratory mucosa, it can cause rapid saponification of lipid bilayers, leading to severe chemical burns and serious eye damage (GHS: Skin Corr. 1B, Eye Dam. 1)[2].

  • Systemic Permeability (The Phenethylamine Backbone): The lipophilic phenyl ring facilitates rapid transdermal absorption. Because phenethylamine derivatives are structurally homologous to endogenous trace amines and catecholamines, systemic exposure via dermal absorption or dust inhalation poses a risk of central nervous system (CNS) toxicity and sympathomimetic effects[3].

  • Thermal Instability: When heated to decomposition, phenethylamine-derived amides emit highly toxic fumes of nitrogen oxides (NOx), necessitating strict avoidance of heat sources during handling[3].

Mandatory Personal Protective Equipment (PPE) Matrix

Under the Occupational Safety and Health Administration (OSHA) PPE standard (29 CFR 1910 Subpart I), equipment selection must be directly mapped to the assessed chemical hazards[1].

PPE CategorySpecificationMechanistic Justification
Eye/Face ANSI Z87.1 Splash Goggles + Full Face ShieldProtects against corneal saponification from basic amine aerosols or solvent splashes.
Hand Protection Double Gloving:• Inner: 4-mil Nitrile• Outer: 8-mil Neoprene or Extended NitrileNitrile resists non-polar solvents; the double-layer system prevents the breakthrough of lipophilic free-bases through microscopic pinholes.
Body Protection Flame-resistant (FR) cotton lab coat + Polypropylene chemical apronPrevents dermal exposure. The apron provides an impermeable barrier against solvent-dissolved compounds that could soak through cotton.
Respiratory NIOSH-approved P100 half-mask (if handling powder outside a closed system)Prevents the inhalation of fine, pharmacologically active crystalline dust particles[4].

Operational Workflow: Precision Weighing & Dissolution

Every protocol must be a self-validating system. Do not proceed to the next step unless the verification check is successful.

Step 1: Engineering Control Verification

  • Action: Conduct all handling inside a Class II Type B2 Biological Safety Cabinet or an externally exhausted chemical fume hood.

  • Validation: Verify the digital monitor reads a face velocity of 80–120 feet per minute (fpm) before opening the chemical container.

Step 2: Static Mitigation & Weighing

  • Action: Pass the sealed chemical vial and an anti-static weigh boat through an anti-static ionizer. Tare the boat and use a grounded micro-spatula to transfer the solid.

  • Causality: Fine amine powders carry static charges that cause them to aerosolize upon opening. Anti-static treatment prevents the dispersion of pharmacologically active dust into your breathing zone.

Step 3: In-Situ Dissolution

  • Action: Dissolve the powder inside the fume hood using your target solvent (e.g., DMSO, ethanol, or aqueous buffer). Add the solvent dropwise initially.

  • Causality: Neutralizing or dissolving basic amines can be exothermic. Dropwise addition allows for thermal dissipation. Dissolving in-situ prevents the transport of hazardous dry powders across the laboratory.

Step 4: Secure Transfer

  • Action: Transfer the solution into a borosilicate glass vial equipped with a PTFE-lined septum cap. Wipe the exterior of the vial with an ethanol-dampened wipe before removing it from the hood.

Spill Response & Chemical Disposal Plan

In the event of a spill, immediate containment is prioritized over immediate cleanup to prevent aerosolization and secondary exposure.

Step 1: Evacuation and Assessment If >50 mg of powder or >10 mL of solution is spilled outside the hood, evacuate the immediate 10-foot radius for 15 minutes to allow aerosols to settle.

Step 2: Inert Containment Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Crucial Warning:Do not use sawdust or paper towels. Concentrated organic amines can react exothermically with combustible organic materials, potentially igniting[3].

Step 3: Chemical Neutralization For aqueous spills, carefully neutralize the basicity by applying a weak acid (e.g., 5% citric acid or dilute acetic acid) from the perimeter inward. Verify neutralization using pH indicator paper (target pH 6-8).

Step 4: Collection and Segregation Use a non-sparking, disposable scoop to collect the slurry. Place it into a high-density polyethylene (HDPE) hazardous waste container. Label strictly as "Hazardous Waste: Basic Organic Amine / Phenethylamine Derivative." Segregate entirely from halogenated wastes and strong oxidizers.

Process Visualization

Workflow Start Hazard Assessment 2-Amino-N-(2-phenylethyl)propanamide PPE Don Required PPE (Double Nitrile, Goggles, P100) Start->PPE Hood Engineering Control (Externally Exhausted Fume Hood) PPE->Hood Weighing Weighing Protocol (Anti-static boat, micro-spatula) Hood->Weighing Dissolution Dissolution & Transfer (Sealed septa vials) Weighing->Dissolution Spill Spill Detected? Dissolution->Spill Contain Containment & Neutralization (Inert absorbent, dilute weak acid) Spill->Contain Yes Disposal Hazardous Waste Disposal (Segregated Organic Waste) Spill->Disposal No Contain->Disposal

Fig 1: Operational workflow and spill response logic for handling phenethylamine-derived amides.

References

  • [2] Title: 1-Phenethylamine, (-)- | C8H11N | CID 75818 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • [1] Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • [3] Title: Phenethylamine | C8H11N | CID 1001 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • [4] Title: NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.